Methane;nonadecahydrate
Description
Overview of Clathrate Hydrate (B1144303) Chemistry and Structures
Clathrate hydrates are crystalline, ice-like substances where water molecules form a cage-like structure, trapping guest molecules in the process. wikipedia.org These structures are not based on chemical bonds but rather on van der Waals forces between the guest and host molecules. psl-systemtechnik.com The stability of these cages relies on the presence of the guest molecules; without them, the structure would collapse. lsbu.ac.uk
Depending on the size of the guest molecule, natural gas hydrates can form three primary crystal structures: structure I (sI), structure II (sII), and structure H (sH). iaea.org
Table 1: Common Clathrate Hydrate Structures
| Structure Type | Crystal System | Guest Molecule Size (nm) | Common Guest Molecules |
| sI | Cubic | 0.40 - 0.55 | Methane (B114726), Ethane (B1197151), Carbon Dioxide |
| sII | Cubic | > 0.55 | Propane (B168953), Iso-butane |
| sH | Hexagonal | Larger molecules | Combinations like methane and neohexane |
Data sourced from multiple scientific reports. iaea.orgstanford.edu
Definition of Methane Hydrates within the Clathrate Framework
Methane hydrate, also known as methane clathrate or "fire ice," is a specific type of clathrate hydrate where methane molecules are trapped within the water crystal lattice. chemeurope.comebi.ac.uk It is a solid, ice-like substance that forms under conditions of high pressure and low temperature, such as those found in deep ocean sediments and permafrost regions. doe.govworldoceanreview.com Methane, being a small molecule, typically forms a structure I (sI) hydrate. stanford.educhemeurope.com
The Concept of Hydrate Stoichiometry and Polyhedral Cage Occupation
The stoichiometry of clathrate hydrates is non-stoichiometric, meaning the ratio of guest to host molecules is not fixed. psl-systemtechnik.com The ideal stoichiometry of sI methane hydrate is often cited as CH₄·5.75H₂O, which corresponds to full occupancy of all cages. wikipedia.orgaip.org However, in nature, cage occupancy, particularly of the smaller cages, can be incomplete and depends on formation conditions like pressure and gas composition. rsc.orgresearchgate.net
The sI unit cell is composed of 46 water molecules that form two types of cages:
Two small dodecahedral cages (5¹²) : These are nearly spherical and consist of 12 pentagonal faces formed by 20 water molecules. chemeurope.comaip.org
Six large tetradecahedral cages (5¹²6²) : These are ellipsoidal and have 12 pentagonal and 2 hexagonal faces, formed by 24 water molecules. chemeurope.comaip.org
Each cage can typically hold one guest molecule. aip.org The occupancy of these cages is a critical factor in determining the total amount of gas stored in a hydrate reservoir. researchgate.net
Contextualizing "Methane;nonadecahydrate" as a Mixed Gas Hydrate System
While pure methane forms sI hydrates, the presence of other larger gas molecules, such as ethane or propane, can lead to the formation of structure II (sII) hydrates. vliz.beubc.ca The term "this compound" suggests a mixed gas hydrate system. The presence of a secondary gas can alter the crystal structure and thermodynamic stability of the hydrate. cetjournal.itnih.gov For instance, mixtures of methane and ethane can form sI, sII, or a mixture of both structures, depending on the concentration of ethane. ubc.caresearchgate.net The study of these mixed gas hydrates is crucial for understanding natural gas reservoirs and for applications like gas separation and storage. cetjournal.it
Research Trajectory and Evolution of Methane Hydrate Studies
The study of gas hydrates has evolved from a laboratory curiosity in the early 1800s to a subject of significant industrial and academic interest. amazonaws.comscientific.net Initially identified as a nuisance for plugging natural gas pipelines in the 1930s, research focused on preventing their formation. amazonaws.com
The confirmation of vast natural gas hydrate deposits in the late 1970s and early 1980s through deep-ocean drilling expeditions marked a turning point. amazonaws.com Since then, research has intensified, driven by the potential of methane hydrates as an energy resource. usgs.govresearchgate.net Major research programs have been established in countries like Japan, Canada, the United States, China, and India, leading to dedicated exploration wells and production tests. amazonaws.comusgs.gov
Table 2: Key Milestones in Methane Hydrate Research
| Decade | Key Developments |
| 1930s | Identification of gas hydrates as an industrial problem in gas pipelines. amazonaws.com |
| 1970s-1980s | Confirmation of natural gas hydrate deposits in deep-sea environments. amazonaws.com |
| 1995 | The U.S. Geological Survey conducts the first systematic assessment of U.S. gas hydrate resources. usgs.gov Japan launches a major national research program. amazonaws.com |
| 2000s-Present | International collaborations and major field testing programs in locations like the Mallik site in Canada, the North Slope of Alaska, and the Nankai Trough off Japan. doe.govusgs.gov |
Interdisciplinary Relevance of Methane Hydrate Research
The study of methane hydrates is inherently interdisciplinary, with significant implications for energy science, climate studies, and geohazards. usgs.govresearchgate.net
Energy Science and Resource Potential
Methane hydrates represent a potentially enormous unconventional energy resource. iaea.orgdoe.gov The amount of methane trapped in these deposits is estimated to be greater than all other known fossil fuel reserves combined. doe.govworldoceanreview.com One cubic meter of methane hydrate can contain approximately 168 cubic meters of methane gas at standard temperature and pressure. psl-systemtechnik.comchemeurope.com
Significant deposits have been identified in permafrost regions and under the ocean floor along continental margins. doe.govhawaii.edu The U.S. Geological Survey has estimated substantial resources in areas like the Gulf of Mexico and the Alaska North Slope. discountpdh.comusgs.gov Research is actively focused on developing safe and efficient technologies for methane extraction, including thermal stimulation, depressurization, and inhibitor injection. stanford.eduusgs.gov While challenges remain, the vast potential of methane hydrates continues to drive research and development efforts worldwide. worldoceanreview.comdiscountpdh.com
Environmental Science and Geochemical Cycles
Methane hydrates are a critical component of the global carbon cycle, acting as a massive reservoir for carbon. doe.gov The total carbon stored in these deposits is estimated to be many thousands of gigatons, far exceeding the amount of carbon currently in the atmosphere. doe.gov The methane itself can be of two origins: biogenic, produced by the bacterial breakdown of organic matter in shallow sediments, or thermogenic, formed by geological heat and pressure on deeply buried organic material. doe.govcopernicus.org Most oceanic hydrates are believed to derive from biogenic methane. copernicus.org
The stability of these vast hydrate deposits is intrinsically linked to climate. osti.govusgs.gov As global temperatures rise, particularly in the oceans and Arctic, there is a concern that these hydrates could become destabilized. osti.govusgs.gov Warming ocean waters or a drop in sea level (which reduces pressure) could shift the pressure-temperature equilibrium, causing the solid hydrate to dissociate and release its trapped methane. oregonstate.edu This process is believed to be occurring now on upper continental slopes and on Arctic continental shelves. usgs.gov
The release of methane, a potent greenhouse gas, into the ocean and potentially the atmosphere could have significant environmental consequences. osti.govpnas.org In the ocean, the released methane is often oxidized by microorganisms into carbon dioxide (CO₂). worldoceanreview.com This process consumes oxygen, potentially leading to hypoxic (low oxygen) zones, and the resulting CO₂ contributes to ocean acidification. oregonstate.eduworldoceanreview.com If methane reaches the atmosphere directly, its warming potential is much higher than CO₂ over shorter timescales, which could create a positive feedback loop, accelerating climate change. osti.govpnas.org Geological records suggest that large-scale hydrate dissociation events in Earth's past may have been linked to periods of extreme global warming and mass extinctions. worldoceanreview.com However, many factors, including the depth of the hydrates and strong sinks in the sediment and water column, currently mitigate the atmospheric impact of this dissociation. osti.govusgs.gov
Chemical Engineering and Advanced Materials Science
In the realms of chemical engineering and materials science, methane hydrates present both challenges and opportunities. A primary challenge has historically been their unwanted formation in high-pressure natural gas pipelines, where temperature and pressure variations can lead to hydrate blockages that disrupt operations. tandfonline.com This has driven significant research into understanding the thermodynamics and kinetics of hydrate formation to develop effective prevention strategies. tandfonline.commdpi.com
Conversely, the unique properties of hydrates are being explored for innovative applications. As materials, gas hydrates are considered promising for gas storage and separation. nih.gov The crystalline lattice of a hydrate can store a large volume of gas in a relatively small solid volume. nih.gov This has led to research into using artificial hydrates for the storage and transportation of natural gas. nih.gov
Furthermore, the process of hydrate formation can be selective, allowing for the separation of different gases. For example, research has explored the potential of using hydrate formation to capture carbon dioxide from flue gas mixtures. nih.gov Studies have demonstrated that CO₂ can be selectively captured into semiclathrate hydrates. nih.gov Another area of active research is the concept of replacing methane in natural hydrate deposits with CO₂, which could simultaneously allow for methane extraction and carbon sequestration. worldoceanreview.comnih.gov Understanding the fundamental mechanical and structural properties of hydrates is crucial for these applications. acs.org Atomistic simulations and laboratory experiments are used to investigate the mechanical strength, failure strain, and fracture behavior of hydrate crystals, which differ significantly from those of ordinary ice due to the host-guest molecular interactions. acs.org
Scope and Objectives of Current Academic Research on Methane Hydrate Systems
Current academic and government-funded research on methane hydrate systems is multi-faceted, driven by the dual interests of energy potential and environmental impact. doe.govoregonstate.edu A primary objective is to accurately assess the volume and distribution of natural gas stored in these formations worldwide. oregonstate.edu This involves geological and geophysical studies to confirm reservoir occurrences and refine resource estimates. doe.govenergy.gov
A significant portion of research is dedicated to developing and testing production technologies. oregonstate.edu Scientists are conducting field production tests and using advanced numerical simulations to understand how to safely and efficiently extract methane from hydrate-bearing sediments. oregonstate.edu These studies focus on methods like depressurization and analyze the petrophysical and geomechanical characteristics of the reservoirs during production. doe.govoregonstate.edu
Another critical research area is understanding the environmental role and risks associated with methane hydrates. oregonstate.edu This includes:
Climate Interactions: Modeling how hydrate systems respond to natural and anthropogenic climate change to better predict potential methane release. oregonstate.edusustainability-directory.com
Geohazards: Assessing the risks of seafloor instability and slope failure that could be caused by hydrate dissociation, which replaces a rigid sediment component with free gas and water. oregonstate.edu
Methane Cycling: Investigating the biogeochemical processes that control methane's fate after it is released from hydrates but before it reaches the atmosphere. doe.govfrontiersin.org
International collaboration through scientific drilling expeditions and production tests continues to provide a wealth of data, advancing the fundamental understanding of these complex systems. doe.govoregonstate.edu
Data Tables
Table 1: Methane Hydrate Stability Conditions This table shows the approximate pressure and temperature conditions required for the formation and stability of pure methane hydrate in water.
| Temperature (°C) | Temperature (°F) | Minimum Pressure (MPa) | Minimum Pressure (atm) |
| 0 | 32 | 2.6 | 25.7 |
| 5 | 41 | 4.4 | 43.4 |
| 10 | 50 | 7.6 | 75.0 |
| 15 | 59 | 12.5 | 123.4 |
| 20 | 68 | 20.5 | 202.3 |
| Data derived from thermodynamic principles and experimental data presented in sources doe.govmdpi.com. The exact conditions can be influenced by the presence of other gases or dissolved salts. |
Table 2: Key Focus Areas in Methane Hydrate Research This table outlines the primary objectives and methodologies in the ongoing study of methane hydrate systems.
| Research Area | Key Objectives | Methodologies & Technologies |
| Resource Assessment | Quantify global methane hydrate volumes; Identify commercially viable deposits. | Seismic surveying, electromagnetic surveying, pressure coring, well logging. oregonstate.eduenergy.gov |
| Production Technology | Develop safe and efficient gas extraction methods (e.g., depressurization, thermal stimulation, CO₂ replacement). | Field production tests, numerical reservoir simulation, laboratory experiments. doe.govoregonstate.edu |
| Environmental Impact | Understand hydrate response to climate change; Assess geohazard risks (e.g., landslides); Study role in carbon cycle. | Geochemical modeling, isotope geochemistry, seafloor monitoring, analysis of geological records. oregonstate.edupnas.orgsustainability-directory.com |
| Fundamental Science | Characterize physical, chemical, and mechanical properties of hydrates; Understand formation/dissociation kinetics. | X-ray diffraction, neutron scattering, atomistic simulations, laboratory synthesis. acs.orgvliz.beacs.org |
| This table synthesizes information from multiple sources detailing the scope of current research programs. doe.govoregonstate.edupnas.orgacs.orgenergy.govsustainability-directory.comvliz.beacs.org |
Structure
2D Structure
Properties
CAS No. |
63234-16-2 |
|---|---|
Molecular Formula |
CH42O19 |
Molecular Weight |
358.33 g/mol |
IUPAC Name |
methane;nonadecahydrate |
InChI |
InChI=1S/CH4.19H2O/h1H4;19*1H2 |
InChI Key |
CWACPUXCWFMPMX-UHFFFAOYSA-N |
Canonical SMILES |
C.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
Origin of Product |
United States |
Crystallographic Architectures and Molecular Interactions in Methane Hydrate Systems
Structural Classification of Methane (B114726) Hydrates
Methane hydrates, like other gas hydrates, are classified into three primary structures: structure I (sI), structure II (sII), and structure H (sH). researchgate.netwiley.com The formation of a specific structure is primarily dictated by the size and shape of the guest gas molecule, as well as the temperature and pressure conditions. researchgate.netpreprints.org
Structure I (sI): This is the most common structure for methane hydrate (B1144303) found in nature, particularly in undersea continental slopes and permafrost regions. researchgate.net It possesses a cubic crystal system with the space group Pm3n. researchgate.net The unit cell of sI hydrate is composed of 46 water molecules that form two types of polyhedral cages: two small dodecahedral cages (5¹²) and six large tetradecahedral cages (5¹²6²). wikipedia.orgmdpi.comnih.gov The smaller 5¹² cages consist of 12 pentagonal faces, while the larger 5¹²6² cages are made up of 12 pentagonal and 2 hexagonal faces. mdpi.com
Structure II (sII): While less common for pure methane, sII hydrates can form under higher pressures, around 250 MPa. researchgate.netpnas.org This structure also has a cubic crystal system but with the space group Fd3m. researchgate.net The sII unit cell is larger, containing 136 water molecules that form sixteen small dodecahedral cages (5¹²) and eight large hexakaidecahedral cages (5¹²6⁴). pnas.orgiucr.org The 5¹²6⁴ cages are composed of 12 pentagonal and 4 hexagonal faces. aip.org Larger guest molecules like propane (B168953) and isobutane (B21531) typically form sII hydrates. pku.edu.cnresearchgate.net
Structure H (sH): This structure is hexagonal, with the space group P6/mmm, and is the least common for pure methane, forming at even higher pressures (around 600 MPa). researchgate.netpnas.org The sH unit cell contains 34 water molecules and features three types of cages: three small dodecahedral cages (5¹²), two medium cages (4³5⁶6³), and one large cage (5¹²6⁸). pnas.org The formation of sH hydrates typically requires the presence of a larger guest molecule in addition to a smaller "help gas" like methane to occupy the smaller cages. acs.org
Table 1: Crystallographic Data for Methane Hydrate Structures
| Structure | Crystal System | Space Group | Unit Cell Water Molecules | Cage Types |
| Structure I (sI) | Cubic | Pm3n | 46 | 2 x 5¹², 6 x 5¹²6² |
| Structure II (sII) | Cubic | Fd3m | 136 | 16 x 5¹², 8 x 5¹²6⁴ |
| Structure H (sH) | Hexagonal | P6/mmm | 34 | 3 x 5¹², 2 x 4³5⁶6³, 1 x 5¹²6⁸ |
Guest Molecule Encapsulation and Occupancy Mechanisms
In sI methane hydrate, an ideal unit cell contains eight methane molecules, with one in each of the two small and six large cages. nih.govacs.org However, studies have shown that the cages, particularly the small ones, are often incompletely filled. mdpi.com The degree of occupancy is influenced by formation conditions such as pressure and gas composition. mdpi.com Generally, the large cages are more likely to be fully occupied than the small cages. mdpi.com The ratio of occupied large cages to occupied small cages can be determined experimentally and provides insight into the hydrate's stoichiometry. arxiv.orgiodp.org
The encapsulation of guest molecules stabilizes the hydrate structure. aip.orgnih.govresearchgate.net The stabilizing effect arises from the van der Waals interactions between the guest and the host water molecules, which compensate for the slightly weaker water-water interactions in the hydrate structure compared to ice. aip.orgnih.govresearchgate.net
Influence of Guest Molecular Size and Shape on Hydrate Structure
The size and shape of the guest molecule are primary determinants of the resulting hydrate structure. preprints.orgpku.edu.cnresearchgate.net There is a direct correlation between the size of the guest molecule and the type of hydrate structure that forms.
Smaller molecules like methane, with a van der Waals diameter of approximately 4.36 Å, fit comfortably into the small and large cages of sI hydrates. pku.edu.cnresearchgate.netacs.org As the size of the guest molecule increases, the crystal lattice of the hydrate expands. pku.edu.cnresearchgate.net For instance, small hydrocarbon gases like methane and ethane (B1197151) tend to form sI hydrates. pku.edu.cnresearchgate.net
Larger molecules such as propane and isobutane are too large for the cages of sI and instead favor the formation of sII hydrates, which have larger 5¹²6⁴ cages. pku.edu.cnresearchgate.net The ultimate tensile strength of the hydrate has been found to decrease as the size of the guest molecule increases. acs.orgacs.org The formation of sH hydrates requires a combination of a large guest molecule to occupy the 5¹²6⁸ cage and a small "help gas" like methane to fill the smaller 5¹² and 4³5⁶6³ cages. acs.orgaip.org
Crystallographic Characterization Techniques for Methane Hydrates
The detailed structural analysis of methane hydrates relies on a suite of advanced crystallographic techniques. These methods provide crucial information on lattice parameters, crystal structure, cage occupancy, and the nature of guest-host interactions. wiley.comarxiv.org
X-ray Diffraction (XRD) and Neutron Diffraction Studies
X-ray diffraction (XRD) and neutron diffraction are the primary tools for determining the crystal structure of methane hydrates. wiley.comcdnsciencepub.com
X-ray Diffraction (XRD): Powder X-ray diffraction (PXRD) is widely used to identify the structural type (sI, sII, or sH) and determine the lattice parameters of hydrate samples. pku.edu.cnresearchgate.net By analyzing the diffraction patterns, researchers can establish the relationship between guest molecule size and the dimensions of the unit cell. pku.edu.cnresearchgate.net For example, PXRD has been used to show that the lattice constants of single-guest-component hydrates increase with the van der Waals diameter of the guest molecule. pku.edu.cnresearchgate.net Time-resolved XRD studies allow for the in-situ observation of phase transitions between different hydrate structures under varying pressure and temperature conditions. aip.org
Neutron Diffraction: Neutron diffraction is particularly valuable for studying clathrate hydrates because it can accurately locate the positions of light atoms like hydrogen (or deuterium), which is difficult with XRD. acs.orgpnas.orgosti.gov This capability is essential for understanding the hydrogen-bonding network of the water lattice and the orientation of the water molecules. iucr.org Neutron diffraction studies have been instrumental in determining the details of guest-host interactions and the dynamic and static disorder within the hydrate structure. wiley.comiucr.org Both single-crystal and powder neutron diffraction techniques are employed, often in conjunction with variable temperature and pressure conditions, to study the formation and decomposition of hydrates. acs.orgpnas.org
Synchrotron Radiation Applications in Hydrate Crystallography
The high brilliance and energy of synchrotron X-ray sources offer significant advantages for the study of methane hydrates. aip.orgifremer.fr Synchrotron-based XRD allows for very high-resolution data to be collected in short time frames, making it ideal for time-resolved experiments that monitor dynamic processes like phase transitions. aip.org
Synchrotron radiation has been used to:
Investigate the structural stability of methane hydrates at extreme pressures and temperatures. pnas.orgaip.org
Precisely determine lattice parameters and thermal expansion coefficients of natural gas hydrates. ifremer.frvliz.be
Study the absolute cage occupancies of methane hydrates, providing more accurate data than conventional X-ray sources. arxiv.org
Observe the mechanisms of structural transformations, such as the transition from sI to sH hydrate under high pressure. aip.org
The combination of these advanced crystallographic techniques provides a comprehensive understanding of the complex and fascinating structures of methane hydrate systems.
Single-Crystal Growth Methodologies for Methane Hydrate Analogs
The study of methane hydrate's intrinsic properties is often hindered by the difficulty of producing large, high-quality single crystals. The slow growth rate of gas hydrates necessitates specialized techniques to create crystals suitable for detailed analysis, such as single-crystal X-ray diffraction. nih.gov
A significant challenge in this field is overcoming the slow kinetics of hydrate formation. To address this, a novel technique involving the in situ cocrystallization of gases and liquids within a capillary has been developed. This method results in an oligocrystalline material—a sample containing a few single-crystal domains. Through specialized data treatment, known as oligodiffractometry, it is possible to extract high-quality structural data from these samples. nih.gov This approach has been successfully applied to obtain the cell parameters and structural details of various gas hydrates, including pure methane hydrate. nih.gov
Other methods for single-crystal growth, while not always applied to methane hydrates directly due to the challenges of handling gases under pressure, provide a framework for producing analogous structures. These general techniques are classified based on the phase of the starting material and include:
Growth from Melts: Methods like the Bridgeman-Stockbarger technique involve the directional crystallization of a stoichiometric melt. An ampoule containing the molten material is slowly moved through a temperature gradient in a furnace to promote the growth of a single crystal ingot. chalcogen.ro
Growth from Solutions: This common technique, often referred to as the flux method, uses a solvent (the "flux") to dissolve the target material. By creating conditions of supersaturation, typically through slow cooling or solvent evaporation, the target material crystallizes out of the solution. arxiv.orgaps.org
Growth from the Gaseous Phase: Crystal growth from a gas phase can occur at temperatures well below the material's melting point, which helps to minimize the concentration of vacancies and other defects in the crystal lattice. chalcogen.ro Chemical Vapor Transport (CVT) is a key technique in this category, where a temperature gradient drives a chemical reaction that transports and deposits the material as a crystal in a cooler zone. chalcogen.roarxiv.org
For gas hydrates specifically, molecular dynamics simulations have also been instrumental. Researchers have developed steady-state simulation methods where one interface of a crystal is melting while the other is growing. nih.gov This setup allows for continuous crystal growth and helps overcome the challenges of low gas solubility and slow diffusion in aqueous solutions by maintaining a constant supply of gas molecules to the growing interface. nih.gov
Theoretical Frameworks for Predicting Hydrate Structure Stability
The stability of a given clathrate hydrate structure is determined by a complex balance of guest-host interactions, cage occupancy, and thermodynamic conditions. Theoretical models are essential for predicting the conditions under which hydrates will form and remain stable.
A foundational model in this field is the van der Waals–Platteeuw (vdW-P) thermodynamic model, which is based on classical adsorption theory. frontiersin.org This model has been adapted and refined to predict the three-phase (hydrate, liquid, vapor) equilibrium conditions for various gas hydrate systems, including binary mixtures like methane-hydrogen. frontiersin.orgfrontiersin.org Modern implementations of this model incorporate equations of state (like the Peng–Robinson equation) to calculate the fugacity of the gas components and models like the Pitzer model to account for the effects of salinity on water activity, which is crucial for predicting hydrate stability in marine environments. frontiersin.orgfrontiersin.org
Classical Nucleation Theory (CNT) provides another framework for understanding hydrate formation, particularly the kinetics and the energy barriers involved. pnas.org CNT can be used to model the formation of a critical nucleus—the smallest stable cluster of the new phase—and to predict how factors like pore confinement in sediments affect hydrate stability and formation rates. pnas.org
These theoretical predictions are vital for practical applications, such as assessing the potential for gas hydrate deposits in geological settings like the permafrost regions of the Mohe Basin in China. nih.gov By combining phase equilibrium equations with geothermal and geopressure data, researchers can model the Hydrate Stability Zone (HSZ), the depth range where hydrates can exist. These models show that the stability is highly dependent on the gas composition, with wet gases (containing heavier hydrocarbons) forming more stable hydrates than pure methane. nih.gov
Lattice Dynamics and Phonon Spectroscopy in Hydrate Lattices
The physical properties of methane hydrates, particularly their thermal conductivity, are governed by the vibrational dynamics of the host water lattice and the encapsulated guest molecules. These dynamics are studied through a combination of experimental techniques, such as Inelastic Neutron Scattering (INS) and Inelastic X-ray Scattering (IXS), and theoretical lattice dynamical calculations. aps.orguni-kiel.desciengine.com
A key finding from these studies is the strong interaction between the low-frequency vibrations of the host lattice (phonons) and the localized "rattling" modes of the guest methane molecules. aps.orguni-kiel.de Experiments have revealed the existence of a phenomenon known as "avoided crossing." aps.orgresearchgate.net In this process, the dispersion curve of the acoustic phonons of the host lattice approaches the frequency of the localized guest mode but, instead of crossing, the two modes mix and repel each other. aps.orgresearchgate.net
This guest-host coupling leads to several important consequences:
Damping of Phonons: The interaction causes a damping of the acoustic host lattice phonons, which is a primary mechanism for the very low thermal conductivity of clathrate hydrates compared to pure ice. aps.org
Resonant Scattering: The avoided crossing supports the idea of a resonant scattering mechanism, where phonons are efficiently scattered by the guest molecules, impeding heat transport. aps.orgnih.gov
Glass-like Thermal Conductivity: The dynamic disorder introduced by the guest molecule vibrations gives clathrate hydrates a thermal conductivity that behaves more like an amorphous glass than a crystal. researchgate.net
Phonon Frequencies in Methane Hydrate
| Vibrational Mode | Energy Range (meV) | Description | Reference |
|---|---|---|---|
| Acoustic Host Lattice Phonons | ~0 - 10 meV | Collective vibrations of the water molecule lattice responsible for sound propagation. | aps.org |
| Localized Guest "Rattling" Modes | ~5 - 10 meV | Translational vibrations of the methane guest molecules within the host cages. | aps.orguni-kiel.de |
| Avoided Crossing Region | ~5 - 7 meV | Region of strong coupling and mixing between host acoustic phonons and guest rattling modes. | aps.orgresearchgate.net |
| Librational Band | ~50 - 120 meV | Rotational oscillations (librations) of the water molecules in the host lattice. | sciengine.com |
Quantum Chemical Calculations of Guest-Host Interactions
To gain a deeper understanding of the forces that stabilize clathrate hydrates, researchers employ high-level quantum chemical calculations. These methods provide precise information about the electronic structure and interaction energies between the guest methane molecule and the host water cage. researchgate.net
A primary focus of these calculations is to determine the binding energy (or encapsulation energy) of the guest molecule within different types of water cages, such as the pentagonal dodecahedron (5¹²) cage found in Structure I (sI) hydrate. osti.gov The weak nature of these interactions, which are dominated by van der Waals forces, requires sophisticated and computationally expensive methods. osti.govaip.org
Commonly used quantum chemical methods include:
Density Functional Theory (DFT): DFT is a widely used method for condensed-phase systems. aip.org Numerous DFT functionals have been evaluated for their ability to describe the intermolecular interactions in methane hydrates, with functionals like M06-2X showing good performance. researchgate.netwiley.com
Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that provides a good description of electron correlation, which is crucial for accurately modeling dispersion forces. osti.govacs.org
Coupled Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)): Often referred to as the "gold standard" of quantum chemistry, CCSD(T) provides highly accurate benchmark-quality data for non-covalent interactions, against which other methods are often compared. osti.govaip.org
These calculations have shown that the stability of a hydrate cage depends significantly on the size of the guest molecule. researchgate.net For methane in a (H₂O)₂₀ dodecahedral cage, the interaction is a delicate balance between maximizing attractive host-guest van der Waals forces and minimizing repulsive forces from electron cloud overlap. wiley.com The results from these calculations are essential for parameterizing the classical force fields used in large-scale molecular dynamics simulations of hydrate nucleation and growth. osti.govaip.org
Calculated Binding Energies for Methane in a (H₂O)₂₀ Cage
| Computational Method | Basis Set | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| MP2 | CBS Limit | -4.3 ± 0.1 | osti.gov |
| CCSD(T) | CBS Estimate | -4.75 ± 0.1 | osti.gov |
| M06-2X | 6-31+G* | -8.2 | wiley.com |
| M06-2X | aug-cc-pVTZ | -6.7 | wiley.com |
Thermodynamics of Methane Hydrate Systems: Phase Equilibria and Stability Zones
Phase Equilibrium Conditions for Methane (B114726) Hydrate (B1144303) Formation
The formation of methane hydrate from water and methane gas is a phase transition process. The conditions under which this transition occurs are defined by the phase equilibrium, which dictates the boundaries of pressure and temperature for hydrate stability.
Pressure-Temperature (P-T) Phase Diagrams
The stability of methane hydrate is graphically represented by a pressure-temperature (P-T) phase diagram. researchgate.net This diagram illustrates the conditions under which methane and water will combine to form a stable hydrate structure. The phase equilibrium curve on the P-T diagram separates the region where methane hydrate is stable from the regions where it will dissociate into gas and water. wikipedia.org For pure methane and water, the hydrate stability zone is characterized by high pressures and low temperatures. researchgate.net For instance, at a temperature of 4°C, a pressure of about 50 atmospheres is required for methane hydrate to form. wikipedia.org
The following table provides experimentally determined equilibrium data for methane hydrate in a pure water system.
| Temperature (K) | Pressure (MPa) |
|---|---|
| 273.17 | 2.63 |
| 278.15 | 4.48 |
| 283.15 | 7.65 |
| 288.15 | 12.6 |
Clapeyron Equation Applications to Hydrate Equilibrium
The Clapeyron equation is a fundamental thermodynamic relationship that describes the slope of a phase equilibrium line on a P-T diagram. doaj.org It can be applied to the methane hydrate system to relate the change in pressure with respect to temperature along the equilibrium curve to the enthalpy of dissociation (the heat required to break down the hydrate) and the change in molar volume during the phase transition. mdpi.comresearchgate.net The general form of the equation highlights the relationship between pressure, temperature, and the thermodynamic properties of the substances involved. doaj.org
The dissociation enthalpy of methane hydrate can be calculated from the slope of the line plotting the natural logarithm of pressure against the inverse of temperature, based on the Clausius-Clapeyron relation. mdpi.comresearchgate.net This calculated value is a key parameter for understanding the energy balance of hydrate formation and dissociation. For methane hydrate in deionized water, the dissociation enthalpy has been calculated to be approximately -59.42 kJ·mol⁻¹. mdpi.com
Influence of Co-Existing Phases on Hydrate Stability
The presence of other substances in the water or gas phase, or the nature of the solid matrix in which the hydrate forms, can significantly alter the equilibrium conditions for methane hydrate stability.
Aqueous Phase Composition: Electrolyte Effects (e.g., NaCl Solutions)
The presence of electrolytes, such as sodium chloride (NaCl), in the aqueous phase acts as a thermodynamic inhibitor to hydrate formation. ut.ac.irutp.edu.my Dissolved salts interfere with the hydrogen bonding of water molecules, which is essential for building the hydrate crystal lattice. ut.ac.irutp.edu.my This interference necessitates higher pressures or lower temperatures to form stable hydrates compared to pure water systems. ut.ac.ir
The inhibitory effect increases with the concentration of the electrolyte. acs.org For example, studies have shown that while a 1 wt% NaCl solution has a small effect, the inhibition becomes more pronounced at concentrations of 5, 10, and 15 wt%. acs.org This shift in the equilibrium curve to lower temperatures and higher pressures is a critical factor in determining the stability of methane hydrates in natural marine environments, where seawater contains dissolved salts. jst.go.jppublications.gc.ca The presence of NaCl can also affect the rate of hydrate dissociation. researchgate.net
The following table illustrates the shift in methane hydrate equilibrium conditions in the presence of NaCl solutions at different concentrations.
| NaCl Concentration (wt%) | Temperature (K) | Equilibrium Pressure (MPa) |
|---|---|---|
| 0 (Pure Water) | 274.15 | 2.99 |
| 3.5 | 274.15 | 3.58 |
| 10 | 274.15 | 5.02 |
Gaseous Phase Composition: Mixed Gas Hydrate Equilibrium
When other gases are present with methane, they can also be incorporated into the hydrate structure, forming a mixed gas hydrate. frontiersin.org The composition of the gas phase significantly influences the equilibrium conditions. frontiersin.org The presence of gases like carbon dioxide (CO2), ethane (B1197151) (C2H6), or hydrogen sulfide (B99878) (H2S) can either promote or inhibit hydrate formation depending on their molecular size and interaction with the water cages. frontiersin.orgfrontiersin.org
For instance, CO2 hydrate is generally more stable than methane hydrate at certain temperature and pressure ranges, meaning it forms at higher temperatures for a given pressure. frontiersin.org In a mixed CH4-CO2 system, the resulting hydrate's stability will depend on the relative concentrations of the two gases. frontiersin.orgjst.go.jp The equilibrium curves for mixed gas hydrates are more complex than for single-component systems and may involve transitions between different hydrate crystal structures (e.g., structure I and structure II). frontiersin.org
The table below shows the equilibrium pressures for mixed methane-carbon dioxide hydrates at a constant temperature of 274.15 K with varying gas phase compositions.
| Mole Fraction of CH4 in Gas Phase | Equilibrium Pressure (MPa) |
|---|---|
| 1.000 | 2.99 |
| 0.748 | 2.25 |
| 0.496 | 1.78 |
| 0.252 | 1.43 |
| 0.000 | 1.25 |
Solid Phase Interactions: Sediment and Porous Media Effects
In natural settings, methane hydrates typically form within the pore spaces of sediments. The solid sediment particles exert an influence on hydrate stability, primarily through capillary effects. ulb.ac.beupc.edu In narrow pores, the capillary forces at the interface between the hydrate, water, and mineral grains can inhibit hydrate formation. ulb.ac.be This phenomenon, known as capillary inhibition, shifts the hydrate stability field to higher pressures and lower temperatures. ulb.ac.beupc.edu
The magnitude of this effect is dependent on the pore size distribution of the sediment. upc.edu Fine-grained sediments like silts and clays, with smaller pore spaces, exhibit a more significant inhibition effect compared to coarse-grained sands. publications.gc.cageoscienceworld.org This means that at a given depth (pressure) and temperature, hydrates may be stable in sandy layers but not in adjacent clay-rich layers. publications.gc.ca These interactions are crucial for accurately modeling the distribution and volume of natural gas hydrate deposits. rsc.org
Thermochemical Models for Hydrate Formation Enthalpies and Entropies
The formation and dissociation of methane hydrate (methane nonadecahydrate) are fundamental phase transition processes governed by thermodynamic principles. The enthalpy (ΔH) and entropy (ΔS) of formation are critical parameters that define the stability and energy balance of these systems. Several thermochemical models and methods are employed to determine these values, ranging from theoretical calculations based on statistical thermodynamics to direct experimental measurements.
A foundational theoretical framework for understanding hydrate thermodynamics is the van der Waals–Platteeuw (vdW-P) model, which is based on statistical thermodynamics. mdpi.com This model treats hydrate formation as analogous to an adsorption process, where guest molecules (methane) are trapped within cavities of a host lattice (water). frontiersin.org Extensions and modifications of this model, such as the Kvamme-Tanaka statistical thermodynamic model, have been developed to improve accuracy by considering interactions between the guest molecules and the vibrations of the crystal lattice. frontiersin.orgresearchgate.net Other approaches, like the Chen-Guo model, have also been proposed to refine the prediction of hydrate phase equilibria. frontiersin.orgresearchgate.net
Enthalpy changes for hydrate formation or dissociation are typically determined through three main approaches:
Direct Experimental Measurement: Using techniques like calorimetry to measure the heat released or absorbed during the phase transition. researchgate.net However, experimental data in the literature can be limited and sometimes lack essential information like hydrate composition or the degree of superheating during dissociation. researchgate.net
The Clapeyron Equation: This thermodynamic relation is a robust method for calculating enthalpy change by using the slope of the phase equilibrium curve (dP/dT) and the changes in volume (ΔV) and entropy (ΔS) during the phase transition. researchgate.net
The Clausius-Clapeyron Equation: A simplified version of the Clapeyron equation, it is often used but involves oversimplifications (like neglecting the volume of condensed phases) that can lead to less reliable results. researchgate.netmdpi.com
A more recent and consistent approach is the use of residual thermodynamics . This method calculates enthalpy and entropy changes based on the chemical potentials of water and guest molecules, providing a consistent framework for all thermodynamic properties, including free energy. researchgate.netmdpi.commdpi.com An advantage of the residual thermodynamics approach is its applicability to non-equilibrium systems and various hydrate formation pathways, such as from dissolved gas in water. mdpi.com
The enthalpy of hydrate formation is an exothermic process (ΔH is negative), while dissociation is endothermic (ΔH is positive). mdpi.com The values for methane hydrate are influenced by temperature and pressure. For instance, within a temperature range of 273.17–289.05 K, the average decomposition enthalpy of methane hydrate has been calculated to be approximately 53.32 kJ/mol. frontiersin.org Other studies report values around 54 kJ/mol. researchgate.net These thermodynamic values are crucial for applications ranging from flow assurance in pipelines to the potential extraction of methane from natural hydrate reservoirs.
| Parameter | Value | Temperature Range (K) | Source |
|---|---|---|---|
| Average Enthalpy of Decomposition (ΔH) | 53.32 kJ/mol | 273.17–289.05 | frontiersin.org |
| Average Gibbs Free Energy (ΔG) | -46.26 kJ/mol | 273.17–289.05 | frontiersin.org |
| Enthalpy of Dissociation (ΔH) | ~54 kJ/mol | Not Specified | researchgate.net |
| Enthalpy of Dissociation (ΔH) | 50 kJ/mol | Not Specified | researchgate.net |
Kinetics of Methane Hydrate Formation: Nucleation, Growth, and Inhibition
Fundamental Mechanisms of Methane (B114726) Hydrate (B1144303) Nucleation
Nucleation is the initial and often rate-determining step in methane hydrate formation. It involves the self-assembly of water and methane molecules into a stable, critical-sized crystalline nucleus. This process is stochastic, meaning it is subject to random fluctuations, which leads to variability in the time required for nucleation to occur. ifremer.fr Understanding the fundamental mechanisms of nucleation is key to controlling hydrate formation.
Methane hydrate nucleation can proceed through two primary pathways: homogeneous and heterogeneous nucleation.
Heterogeneous Nucleation is the more common pathway, where nucleation is initiated on a foreign surface or interface. This can include the walls of a pipeline, suspended solid particles (like sand or corrosion products), or even the surface of an ice crystal. acs.orgbohrium.com These surfaces reduce the energy barrier required for nucleation, thus promoting hydrate formation at less extreme conditions compared to the homogeneous route. bohrium.com The properties of the surface, such as its wettability (hydrophobicity/hydrophilicity) and curvature, significantly influence its effectiveness as a nucleation site. bohrium.com For instance, studies indicate that convex surfaces are more favorable for methane hydrate formation than concave ones, and hydrophobic surfaces require a lower energy barrier for nucleation compared to hydrophilic surfaces. bohrium.com Ice, in particular, can act as a promoter for heterogeneous nucleation by providing a surface for methane adsorption and facilitating heat transfer. rsc.org However, factors like the hydrophilicity of ice and the lattice mismatch with the clathrate structure can also inhibit this process, sometimes promoting homogeneous nucleation in the surrounding liquid instead. rsc.org
Induction time is a critical kinetic parameter defined as the period between the establishment of favorable thermodynamic conditions for hydrate formation and the appearance of a detectable volume of the hydrate phase. mdpi.com It is a measure of the stochastic nature of nucleation and is a key indicator for evaluating the effectiveness of kinetic hydrate inhibitors (KHIs). ifremer.frmdpi.com The induction time is not a fixed value but varies for repeated experiments under identical conditions. ifremer.fr
Several experimental methodologies are employed to measure induction time:
High-Pressure Stirred Tank Reactors: These are common setups where a vessel is filled with water and pressurized with methane gas. bohrium.com The system is then cooled, and the induction time is determined by observing a sudden drop in pressure and/or a sharp increase in temperature, which signals the onset of exothermic hydrate formation. bohrium.comaip.org Agitation is often used to improve gas-liquid contact. aip.org
Rocking Cells: These are small, high-pressure vessels that are rocked to ensure mixing. mdpi.com They allow for multiple experiments to be run in parallel to study the effects of various parameters like promoter or inhibitor concentrations. mdpi.com
High-Pressure Micro Differential Scanning Calorimetry (µ-DSC): This technique measures the heat flow difference between a sample cell and a reference cell as a function of temperature or time. mdpi.com The onset of hydrate formation is detected as an exothermic peak, and the time elapsed to this point is the induction time. mdpi.com This method is particularly useful for studying the effect of inhibitors under controlled cooling rates. mdpi.com
Particle Video Microscopy (PVM): An autoclave equipped with a PVM probe allows for direct visual detection of hydrate particle formation and agglomeration, providing a precise measurement of the induction time. repec.org
Factors influencing induction time include the degree of subcooling (the difference between the hydrate equilibrium temperature and the experimental temperature), pressure, the presence of promoters or inhibitors, and the "memory effect," where water that has previously formed hydrates tends to reform them more quickly. repec.orgifpenergiesnouvelles.fr
Table 1: Experimental Data on Methane Hydrate Induction Time
| Experimental System | Pressure (MPa) | Temperature / Subcooling | Additive(s) | Key Finding | Reference |
|---|---|---|---|---|---|
| Methane + Pure Water | 10.0 | - | None | Induction times are stochastic and can vary over a large scale. | ifremer.fr |
| Methane + Water + SDS | 9.0 | Isothermal (3 °C & 5 °C) | Sodium Dodecyl Sulfate (SDS) | SDS concentration plays a vital role in the formation kinetics, affecting induction time and gas uptake. | mdpi.com |
| Methane + Diesel Oil + Water | - | Subcooling > 4 K | Span 20 | Average induction time was less than 200 minutes. Subcooling is a major factor. | repec.org |
| Methane + Diesel Oil + Water | - | Subcooling < 4 K | Span 20 | Induction time exhibited more stochastic behavior. | repec.org |
| Methane + Water | 4.0 - 10.0 | Linear Cooling (0.5 K/min) | Cassava Peels (0.5 & 1.0 wt%) | Cassava peel solution delayed induction times compared to pure water, showing potential as a green kinetic inhibitor. | mdpi.com |
The process of nucleation is preceded by subtle changes in the liquid phase. The "labile cluster hypothesis" suggests that water and guest molecules form transient, unstable clusters before arranging into the stable cage-like structures of a hydrate nucleus.
Advanced molecular simulations have provided insights into the pre-nucleation stage. acs.org One proposed mechanism involves several phases:
Methane diffuses from the gas phase and its concentration increases in the aqueous solution. acs.org
Dissolved methane molecules begin to aggregate, forming an unstructured cluster. acs.org
The water content within this aggregate adjusts to a composition compatible with the clathrate hydrate structure. acs.org
A final reordering of the water and methane molecules occurs, leading to the formation of a critical nucleus. acs.org
Experimental studies using neutron scattering have found that the hydration shells around dissolved methane molecules are dynamic rather than rigid, cage-like structures. acs.org Significant changes to the water structure are only observed once the hydrate phase has already formed, indicating that the pre-nucleation structuring might be very subtle and localized. acs.org
Methane Hydrate Growth Kinetics
Following successful nucleation, the formed hydrate crystals begin to grow. The rate of this growth is a complex process influenced by the transport of reactants (gas and water) to the crystal surface and the removal of heat generated by the exothermic formation reaction. acs.org
The growth of methane hydrate crystals can be limited by several factors:
Mass Transfer: For growth to continue, methane from the gas phase must dissolve into the water and then diffuse through the liquid to the surface of the growing hydrate crystal. researchgate.net Often, a layer of hydrate film forms at the gas-liquid interface. ifremer.fr This film can act as a barrier, hindering the diffusion of methane gas to the unreacted water, thereby slowing down or even stopping further hydrate growth. ifremer.fr The rate of growth is therefore often controlled by the mass transfer of methane through this hydrate film or the surrounding liquid. d-nb.infojst.go.jp
Heat Transfer: The formation of methane hydrate is an exothermic process, releasing a significant amount of heat. This heat must be dissipated away from the growing crystal surface into the surrounding medium. If heat is not removed efficiently, the local temperature at the crystal interface will rise. This temperature increase reduces the driving force (subcooling) for hydrate formation and can significantly slow down the growth rate. rsc.org In systems with poor heat dissipation, the growth can become limited by the rate at which heat can be transferred away from the reaction site. acs.org
In many practical scenarios, hydrate growth is governed by a combination of mass transfer, heat transfer, and the intrinsic reaction kinetics at the crystal surface. acs.orgjst.go.jp
Several models have been proposed to describe the kinetics of hydrate growth. One common approach models methane consumption as a chemical reaction where the rate is proportional to the driving force, which is the difference between the fugacity of the gas at the experimental conditions and its fugacity at equilibrium (f – f_eq). acs.org
Factors Influencing Formation Rate: Temperature, Pressure, and Agitation
The rate at which methane hydrate forms is significantly influenced by thermodynamic conditions and mechanical factors. mdpi.com
Temperature and Pressure: Methane hydrate formation is favored by low temperatures and high pressures. scirp.orgmdpi.com These conditions provide the necessary driving force for the phase transition from gas and liquid to a solid hydrate structure. acs.org Research has shown that higher initial pressures lead to a greater final pressure drop, indicating a larger amount of hydrate formation. researchgate.net For instance, at a constant temperature, a higher initial pressure results in a faster formation rate and a higher final conversion rate of water to hydrate. researchgate.net Conversely, increasing the temperature can increase the induction time for hydrate formation. researchgate.net
Agitation: Mechanical agitation, such as stirring, plays a crucial role in enhancing the rate of hydrate formation. researchgate.net Agitation increases the contact area between methane gas and water, facilitating mass transfer and accelerating the dissolution of gas into the liquid phase. researchgate.netd-nb.info Studies have demonstrated that increasing the agitation rate generally leads to a higher rate of hydrate formation. researchgate.netrsc.org However, some research suggests that at very high agitation rates, the induction time might increase. researchgate.net
Table 1: Influence of Operating Conditions on Methane Hydrate Formation Kinetics
| Factor | Effect on Formation Rate | Notes |
| Temperature | Lower temperatures generally increase the formation rate. researchgate.netrsc.org | Higher temperatures increase the induction time. researchgate.net |
| Pressure | Higher pressures increase the formation rate and final hydrate volume. mdpi.comresearchgate.net | Provides a greater driving force for hydrate formation. acs.org |
| Agitation | Increased agitation generally enhances the formation rate. researchgate.netrsc.org | Improves gas-liquid mass transfer. researchgate.netd-nb.info |
Kinetic Promotion of Methane Hydrate Formation
The slow kinetics of methane hydrate formation can be a significant hurdle for its practical applications, such as gas storage and transportation. scut.edu.cn To overcome this, various chemical promoters are utilized to accelerate the formation process.
Surfactant-Assisted Formation (e.g., SDS)
Surfactants, particularly anionic surfactants like Sodium Dodecyl Sulfate (SDS), are highly effective in promoting methane hydrate formation. acs.orgnih.gov SDS has been observed to significantly shorten the induction time and increase the rate of methane consumption. nih.govresearchgate.net Molecular dynamics simulations suggest that the hydrophobic tail of the SDS molecule interacts favorably with the growing hydrate surface, while the hydrophilic head remains in the aqueous phase. acs.org This action is believed to reduce the interfacial tension between the gas and liquid phases, thereby enhancing gas dissolution and promoting hydrate growth. mdpi.comonepetro.org Studies have shown that even at low concentrations, SDS can increase the methane hydrate formation rate by several fold. nih.gov
Additive Effects (e.g., Isopentane (B150273), Alcohols)
Certain organic compounds can also act as kinetic promoters for methane hydrate formation.
Isopentane: Isopentane is known to be a potent promoter. mdpi.comresearchgate.net It can form structure H (sH) hydrates in conjunction with smaller gas molecules like methane. scirp.org The presence of isopentane has been shown to significantly increase the water-to-hydrate conversion ratio and shorten the hydrate induction time compared to systems with only methane and water. mdpi.comresearchgate.net This is attributed to a binary hydrate formation mechanism that improves both the thermodynamic and kinetic parameters of the formation process. mdpi.comresearchgate.net
Alcohols: The effect of alcohols on methane hydrate kinetics is more complex. While they are often used as thermodynamic inhibitors at high concentrations, low concentrations of certain alcohols can paradoxically enhance the rate of hydrate formation. onepetro.orgresearchgate.net This is thought to be because polar molecules at low concentrations can act as templates for nucleation. onepetro.org However, the primary role of alcohols like methanol (B129727) and ethylene (B1197577) glycol in industrial applications is to inhibit hydrate formation by shifting the equilibrium conditions. researchgate.netmdpi.com
Table 2: Effect of Promoters on Methane Hydrate Formation
| Promoter | Mechanism of Action | Key Findings |
| Sodium Dodecyl Sulfate (SDS) | Reduces interfacial tension, enhances gas dissolution. mdpi.comonepetro.org | Significantly shortens induction time and increases formation rate. nih.govresearchgate.net |
| Isopentane | Forms binary sH hydrates with methane. scirp.org | Increases water-to-hydrate conversion and shortens induction time. mdpi.comresearchgate.net |
| Alcohols (low concentration) | May act as templates for nucleation. onepetro.org | Can enhance the rate of hydrate formation. onepetro.org |
Interfacial Phenomena and Surface Activity in Promotion
The promotion of methane hydrate formation is fundamentally an interfacial process. rsc.orgfrontiersin.org The gas-liquid interface is where nucleation and initial crystal growth predominantly occur. rsc.org Promoters like surfactants and certain solid particles enhance formation by modifying the properties of this interface.
Hydrophobic solid surfaces have been found to effectively promote gas hydrate formation. acs.org This is attributed to the phenomenon of interfacial gas enrichment, where gas molecules accumulate at the hydrophobic surface, increasing the local concentration and facilitating nucleation. acs.org Similarly, the surface activity of surfactants lowers the energy barrier for creating new hydrate surfaces, thus promoting nucleation and growth. mdpi.com The effectiveness of a promoter is often linked to its ability to reduce surface tension and improve the wettability of the hydrate surface. mdpi.com
Kinetic Inhibition of Methane Hydrate Formation
In oil and gas pipelines, the formation of methane hydrates can lead to blockages, a significant operational and safety concern. researchgate.net Kinetic hydrate inhibitors (KHIs) are employed to prevent or delay hydrate formation without altering the thermodynamic equilibrium conditions. mdpi.com
Kinetics and Mechanisms of Methane Hydrate Dissociation: Decomposition Pathways and Control
Dissociation Pathways and Rate-Limiting Steps
The dissociation of methane (B114726) hydrate (B1144303) is a complex multiphysical process involving heat and mass transfer, chemical reactions, and changes in the solid structure within porous media. ucl.ac.uk The process is initiated by disrupting the thermodynamic equilibrium of the hydrate-bearing reservoir. ucl.ac.uk
Thermal Dissociation Mechanisms
Thermal stimulation is a primary method for dissociating methane hydrates. rsc.org The process is endothermic, meaning it consumes heat from its surroundings to break down the hydrate lattice. researchgate.net This heat absorption can lead to a cooling effect in the reservoir, which can, in turn, slow down the dissociation rate by driving the system back towards thermodynamic stability. researchgate.netmdpi.com
The dissociation process can be described in three stages:
Initiation: The system's energy increases until it surpasses the activation energy required for dissociation to begin. nih.gov
Consistent Dissociation: A steady period of hydrate breakdown occurs. nih.gov
Final Dissociation: The remaining hydrate dissociates across a non-uniform and heterogeneous interface. nih.gov
Quantum mechanics simulations have provided an atomistic-level understanding of thermal decomposition. These simulations show that the initial decomposition reaction in methane hydrates starts with hydrogen transfer among water molecules. Subsequently, fragments of oxygen (O) and hydroxyl (OH) radicals attack the methane (CH₄) molecules, leading to their destruction. rsc.org The methane molecule preferentially escapes from the ice cage through the hexagonal face at low temperatures. rsc.org
The rate of thermal dissociation is influenced by several factors, including the specific surface area of the hydrate, the rate of heat transfer from the surroundings, and the difference in fugacity between methane at the equilibrium pressure and at the decomposition pressure. researchgate.net
Depressurization-Induced Dissociation
Depressurization is considered one of the most promising techniques for natural gas production from methane hydrate reservoirs. mdpi.com This method works by lowering the pressure of the reservoir below the hydrate stability pressure, which triggers dissociation. osti.gov The driving force for dissociation is the pressure difference between the equilibrium pressure and the dissociation pressure. mdpi.com
The process typically involves an initial rapid dissociation throughout the sample as the pressure is reduced. osti.gov This initial stage cools the system down to the equilibrium temperature at the new, lower pressure. osti.gov Following this, the dissociation becomes controlled by heat transfer from the surrounding environment into the dissociating hydrate zone. osti.gov This can lead to a decreasing rate of dissociation as heat must travel through a growing layer of dissociated, hydrate-free porous media. osti.gov
Experimental studies have shown that the gas production rate during depressurization increases as the production pressure decreases. repec.org However, extremely low wellbore pressures can lead to a significant increase in water extraction rates. repec.org The dissociation process can also be affected by the formation of ice, which is an exothermic reaction that can accelerate hydrate dissociation. onepetro.org
Chemical Inhibition of Hydrate Stability (e.g., Salt Solutions)
The stability of methane hydrate can be altered by the presence of chemical inhibitors, such as salt solutions. Salts like sodium chloride (NaCl) and potassium chloride (KCl) act as thermodynamic inhibitors. acs.org The presence of salt ions in water reduces the activity of water molecules, which in turn slows down the hydrate formation process. ut.ac.ir This is due to the hydration effect of salt ions, which decreases the number of hydrogen bonds and the amount of dissolved methane in the solution. acs.org
The presence of salt can also affect the dissociation of hydrates. Studies have shown that salt can delay the nucleation of methane hydrate and reduce the hydrate growth rate. ut.ac.irnih.gov The inhibition effect becomes more significant at higher salt concentrations. nih.gov For instance, research has shown that in the presence of crude oil, NaCl's inhibition strength was not significantly affected, but it did decrease notably in the presence of crude oil. nih.gov
Ionic liquids have also been investigated as potential hydrate inhibitors. While some are weak thermodynamic inhibitors on their own, they can act as effective synergists when combined with other kinetic inhibitors or salts. nih.gov
| Inhibitor | Type | Effect on Hydrate Stability |
| Sodium Chloride (NaCl) | Thermodynamic | Reduces water activity, slowing formation and promoting dissociation. acs.orgut.ac.ir |
| Potassium Chloride (KCl) | Thermodynamic | Similar to NaCl, alters hydrate equilibrium conditions. acs.org |
| Ionic Liquids | Thermodynamic/Synergist | Can be weak inhibitors alone but effective with salts. nih.gov |
| Methanol (B129727) | Thermodynamic | Shifts equilibrium curve to higher pressures and lower temperatures. acs.org |
Guest Molecule Exchange Mechanisms (e.g., CO2 for CH4)
Guest molecule exchange, particularly the replacement of methane (CH₄) with carbon dioxide (CO₂), is a promising technology for both natural gas production and carbon sequestration. mdpi.comngri.res.in This process is driven by the fact that CO₂ hydrate is thermodynamically more stable than CH₄ hydrate under certain conditions. mdpi.com The exchange is a slightly exothermic process, which helps to counteract the cooling effect of CH₄ hydrate dissociation. mdpi.comacs.org
The mechanism of exchange is thought to occur in two main steps:
A rapid reaction at the surface of the CH₄ hydrate where it comes into contact with CO₂. acs.org
A slower diffusion of the guest molecules through the newly formed mixed hydrate layer. acs.org
Factors Governing Dissociation Rates
The rate at which methane hydrate dissociates is governed by a complex interplay of thermal and pressure conditions.
Temperature and Pressure Gradients
Temperature and pressure gradients are the primary driving forces for methane hydrate dissociation. The rate of dissociation is directly proportional to the difference between the actual reservoir temperature and the equilibrium temperature at a given pressure. researchgate.net Similarly, a larger pressure difference between the reservoir and the production well leads to a faster dissociation rate. mdpi.com
During thermal stimulation, a higher dissociation temperature generally leads to a faster dissociation rate. acs.org In depressurization, a lower production pressure enhances the gas production rate. repec.org However, the endothermic nature of dissociation creates a self-regulating effect, where the temperature decrease can counteract the effect of pressure reduction, slowing down the process. researchgate.netmdpi.com
The interplay between heat and mass transfer is crucial. In many scenarios, particularly after an initial period of depressurization, the dissociation rate becomes limited by the rate of heat transfer from the surroundings to the dissociating hydrate front. osti.govmdpi.com The permeability of the porous medium also plays a significant role, as it affects the flow of gas and water away from the dissociation front. researchgate.netrsc.org
| Factor | Influence on Dissociation Rate |
| Higher Temperature Gradient | Increases the rate of thermal dissociation. researchgate.netacs.org |
| Larger Pressure Gradient | Increases the rate of depressurization-induced dissociation. mdpi.com |
| Heat Transfer | Often becomes the rate-limiting step in both thermal and depressurization methods. osti.govmdpi.com |
| Mass Transfer | The removal of dissociated gas and water from the reaction site is critical. ucl.ac.uk |
| Permeability | Affects the flow of fluids and the propagation of pressure changes. researchgate.netrsc.org |
Hydrate Structure and Cage Occupancy Effects
The stability and decomposition kinetics of methane hydrate are intrinsically linked to its crystal structure and the extent to which the water cages are occupied by methane molecules. Methane hydrate typically forms a structure I (sI) clathrate, which consists of two types of cages: small pentagonal dodecahedral cages (5¹²) and larger tetrakaidecahedral cages (5¹²6²). pnas.org The degree to which these cages are filled with guest methane molecules, known as cage occupancy, significantly influences the hydrate's thermodynamic stability.
The distribution of these empty cages is also a critical factor. acs.org When empty cages are clustered together, the hydrate is more unstable and decomposes more rapidly than when the empty cages are dispersed throughout the lattice. acs.org The decomposition mechanism can vary based on this distribution: concentrated empty cages lead to a rapid initial melting, which then slows as the remaining filled cages form a more stable structure. Conversely, separated empty cages result in a slower initial decomposition due to high local occupancy, which then accelerates as a larger melting surface area becomes available. acs.org Research on hydrates from the Pearl River Mouth basin showed high methane occupancy of over 99.5% in large cages and 91.4% in small cages, indicating a stable structure. mdpi.com
| Factor | Observation | Impact on Dissociation | Source |
|---|---|---|---|
| Decreasing Overall Occupancy | Reduces thermodynamic stability and melting temperature. | Accelerates decomposition. | nih.govacs.org |
| High Proportion of Empty Cages | Destabilizes the hydrate lattice. | Increases decomposition rate. | nih.govacs.org |
| Concentrated Empty Cages | Creates localized instability. | Leads to a fast initial decomposition rate. | acs.org |
| Dispersed Empty Cages | Maintains higher local occupancy initially. | Results in a slower initial decomposition, followed by acceleration. | acs.org |
| High Cage Occupancy (>90%) | Indicates a more stable hydrate structure. | Slower, more controlled dissociation. | mdpi.com |
Role of Liquid Film Formation during Decomposition
During the decomposition of methane hydrate, particularly under conditions that lead to a "self-preservation" effect, the formation of a water film on the hydrate surface plays a crucial role. This phenomenon, where hydrates exhibit unexpected stability outside their thermodynamic stability zone, is often attributed to the formation of an ice layer that shields the underlying hydrate. jst.go.jp However, studies have revealed a more complex interfacial process involving a "quasi-liquid film."
This quasi-liquid film is a metastable phase that forms on the hydrate surface. geoscienceworld.org It is believed to inhibit the decomposition process by creating a barrier to mass transfer. geoscienceworld.orgmdpi.com The thickness and properties of this film are temperature-dependent. Above freezing point, higher temperatures lead to a thinner film, which in turn reduces the resistance to mass transfer and allows for a faster diffusion rate of methane, accelerating decomposition. mdpi.com The transition of the surface water film from a liquid phase to this metastable quasi-liquid state is a key aspect of the self-preservation effect that can inhibit the rate of methane release. geoscienceworld.org Scanning electron microscopy has provided evidence of liquid water formation during methane hydrate dissociation, even below the ice point, supporting the concept of complex interfacial water phases governing the decomposition process. jst.go.jp
Microscopic Insights into Bond Scission and Molecular Release
At the molecular level, methane hydrate dissociation is a two-stage process. nih.govacs.org The first stage involves the disruption of the hydrogen-bonded water lattice, where the host water molecules exhibit increased diffusive behavior, leading to the breakdown of the cage structure. nih.govacs.org The second stage is the subsequent escape of the guest methane molecules from these broken cages. nih.govacs.org Molecular dynamics simulations show that this process often occurs in a layered fashion, with dissociation proceeding from the outer surfaces inward. acs.org The release of methane can lead to the formation of nanobubbles at the hydrate-water interface, which can influence the subsequent rate of dissociation. nih.gov
Dissociative Ionization and Neutral Dissociation
Beyond thermal decomposition, methane hydrate dissociation can be induced by electron impact, leading to dissociative ionization and neutral dissociation. These processes are fundamental to understanding the behavior of methane in various plasma and astrophysical environments.
In dissociative ionization, an electron impact leads to the formation of an ion that is unstable and immediately breaks apart. The characteristics of this process are primarily determined by the repulsive potential energy curves of the resulting ion rather than the neutral molecule. nasa.gov
Neutral dissociation by electron impact is a critical, yet often overlooked, energy sink in methane-rich plasmas. It significantly contributes to the production of hydrogen radicals. arxiv.org Studies investigating electron impact on methane have identified the onset energies for the production of various metastable fragments. nasa.gov
| Metastable Fragment | Observed Onset Energy (eV) | Source |
|---|---|---|
| Hydrogen Atom (Process 1) | 22.0 ± 0.5 | nasa.gov |
| Hydrogen Atom (Process 2) | 25.5 ± 0.6 | nasa.gov |
| Carbon Atom | 26.6 ± 0.6 | nasa.gov |
| Hydrogen Atom (Process 3) | 36.7 ± 0.6 | nasa.gov |
| Hydrogen Atom (Process 4) | 66.0 ± 3.0 | nasa.gov |
Reaction Energetics and Transition States
The energetics of hydrate dissociation are defined by the enthalpy changes associated with the phase transition. This is a critical parameter for energy calculations in hydrate reservoirs. Thermodynamic models can be used to evaluate these enthalpy changes as a function of temperature and pressure. mdpi.com The enthalpy of dissociation is the endothermic heat required to break down the hydrate structure into water and gas. mdpi.com
Free energy calculations using molecular modeling provide insights into the transition states and energy barriers involved in dissociation. pnas.org The transition from the crystalline hydrate phase to liquid water involves overcoming a metastability barrier. pnas.org For methane hydrate confined in nanopores, this energy barrier is found to be lower than for bulk hydrate, suggesting that confinement can lead to faster formation and dissociation kinetics. pnas.org The enthalpy of dissociation for methane hydrate is a key value in these energy considerations.
| Guest Molecule | Temperature Range (K) | Enthalpy Change Difference (kJ/mol of guest) | Note | Source |
|---|---|---|---|---|
| CO₂ vs. CH₄ | 273 - 280 | 10 - 11 | The exothermic heat from CO₂ hydrate formation is greater than the endothermic heat needed for CH₄ hydrate dissociation. | mdpi.com |
Experimental Methodologies for Studying Dissociation Kinetics
A variety of experimental techniques are employed to investigate the kinetics of methane hydrate dissociation. These methods allow researchers to study the process under controlled conditions relevant to natural reservoirs and industrial applications.
Stirred Reactors: High-pressure, stirred batch reactors are used to measure dissociation rates by monitoring pressure and temperature changes. wiley.comfrontiersin.org These setups can incorporate particle size analysis to relate the dissociation rate to the hydrate surface area. wiley.com
Depressurization Methods: This is a common technique that mimics a primary method for natural gas production from hydrate reservoirs. mdpi.com Experiments involve rapidly reducing the pressure in a vessel containing hydrate to a point below its equilibrium pressure, initiating dissociation. wiley.comifremer.fr The rate of gas production and changes in temperature and pressure are monitored over time. mdpi.com
Micro-CT and MRI Visualization: X-ray computed tomography (CT) and magnetic resonance imaging (MRI) are powerful non-invasive techniques used to visualize the dissociation process within porous media. mdpi.comthe-innovation.org These methods provide three-dimensional, pore-scale insights into how hydrates decompose, the evolution of pore habits, and the movement of gas and water. the-innovation.org
Spectroscopic Techniques: In-situ Raman spectroscopy is used to monitor the molecular environment during dissociation. acs.org It can distinguish between methane in large and small cages and track the disappearance of the hydrate structure in real-time. acs.orggeochemicalperspectivesletters.org
Custom-Designed Core Holders: To study hydrates in geological materials, custom high-pressure cells are used. frontiersin.orgifremer.fr These apparatuses allow for the formation and dissociation of hydrates within sand or clay matrices, enabling the study of how sediment properties influence kinetics. mdpi.comifremer.fr
Spectroscopic Investigations of Methane Hydrate Systems
Infrared (IR) and Raman Spectroscopy for Structural Characterization
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational properties of molecules. In the context of methane (B114726) hydrates, they offer a window into the behavior of both the trapped methane guest molecules and the hydrogen-bonded water molecules that form the host lattice. mdpi.com These techniques can identify the types of guest molecules present and provide information on their interactions with the surrounding water cages. mdpi.com
When a methane molecule is encapsulated within a hydrate (B1144303) cage, its vibrational modes are influenced by the confining environment. This interaction between the guest molecule and the host water lattice leads to shifts in the vibrational frequencies compared to those of a free methane molecule. Raman spectroscopy is particularly well-suited for observing the C-H stretching modes of methane. aip.org
The symmetric C-H stretching mode (ν₁) of methane is a key indicator of its environment. In structure I (sI) hydrate, methane molecules occupy two different types of cages: a small dodecahedral cage (5¹²) and a larger tetrakaidecahedral cage (5¹²6²). The frequency of the ν₁ mode is different for methane in each of these cages due to the varying levels of interaction with the host water molecules. mdpi.com Typically, the C-H stretching frequency for methane in the larger 5¹²6² cage is lower than that in the smaller 5¹² cage. mdpi.comnih.gov For instance, the symmetric C-H stretch of methane is observed at approximately 2902-2905 cm⁻¹ in the large cages and 2912-2915 cm⁻¹ in the small cages. mdpi.com
Studies have shown that upon encapsulation, the symmetric C-H stretch in the 5¹² cage experiences a blueshift (shift to higher frequency) compared to free methane, which is attributed to dispersive interactions between the methane and water molecules. aip.orgnih.gov Conversely, the same mode in the larger 5¹²6² cage shows a redshift (shift to lower frequency). aip.org The asymmetric stretching (ν₃) and bending modes (ν₂) of methane are also affected by encapsulation. aip.orgfigshare.comacs.org
| Vibrational Mode | Cage Type | Typical Raman Shift (cm⁻¹) |
|---|---|---|
| Symmetric C-H Stretch (ν₁) | Large (5¹²6²) | 2902 - 2905 |
| Symmetric C-H Stretch (ν₁) | Small (5¹²) | 2912 - 2915 |
IR and Raman spectroscopy can also probe the vibrations of the water molecules forming the hydrate lattice. The O-H stretching region of the spectrum (approximately 3000-3500 cm⁻¹) is particularly sensitive to the strength and arrangement of hydrogen bonds. bohrium.com The formation of the rigid, ordered cage structures in methane hydrate results in a sharpening and shifting of the O-H bands compared to liquid water.
Computational studies using Density Functional Theory (DFT) have shown that the O-H stretching frequencies of water molecules in the hydrate cages are redshifted due to hydrogen bonding and interactions with the encapsulated methane. nih.govmcgill.ca The strength of the hydrogen bonds is a critical factor in the stability of the hydrate structure. acs.orgnih.gov Additionally, low-frequency regions of the spectrum reveal information about the translational and librational modes of the water molecules, which are collective motions related to the hydrogen bond network. mcgill.ca These lattice vibrations are influenced by the type and number of guest molecules, with frequencies decreasing as guest size and cage occupancy increase. mcgill.ca
A key application of Raman spectroscopy in hydrate research is the ability to distinguish between different crystal structures (e.g., structure I, structure II) and to quantify the occupancy of the cages. mdpi.com Since the vibrational frequency of a guest molecule is sensitive to the size and shape of its enclosing cage, the Raman spectrum serves as a structural fingerprint. figshare.comacs.org
The relative cage occupancy, which is the fraction of cages of a certain type that are filled by guest molecules, can be determined from the integrated intensities (areas) of the Raman peaks corresponding to methane in each cage type. mdpi.comtku.edu.tw The ratio of the peak areas is proportional to the ratio of the number of methane molecules in the large and small cages. mdpi.com This quantitative analysis is crucial for understanding the stoichiometry and stability of methane hydrates. frontiersin.org For example, in mixed-gas hydrates, Raman spectroscopy can determine which guest species occupies which type of cage and in what proportion. tku.edu.tw Studies have shown that for mixed hydrates of carbon dioxide and methane, the large cages are nearly fully occupied by both gases, while the small cages, occupied only by methane, have a much lower occupancy. tku.edu.tw
Nuclear Magnetic Resonance (NMR) Spectroscopy in Hydrate Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for investigating the structure and dynamics of methane hydrates at a molecular level. It is particularly useful for providing quantitative information about the guest molecules and their interactions with the host lattice. Solid-state ¹³C NMR is commonly used to analyze the carbon-containing methane guest. aip.org
NMR spectroscopy can probe the motions of guest molecules within the hydrate cages. By measuring nuclear spin relaxation times, researchers can gain insights into the rotational and translational dynamics of the encapsulated methane. mdpi.com These measurements reveal information about the interaction energies between the guest and host molecules. mdpi.com
Molecular dynamics simulations, which complement experimental NMR data, have been used to investigate the translational diffusion coefficients and spin-rotation relaxation rates for methane over a wide range of conditions. nih.govarxiv.org These studies show that the dynamics of methane are highly dependent on the phase (liquid, gas, or hydrate). Within the confined space of the hydrate cages, the movement of methane molecules is significantly restricted compared to the free gas or liquid state.
One of the most significant applications of ¹³C NMR in hydrate research is the quantitative determination of guest molecule distribution among the different cage types. researchgate.net The ¹³C chemical shift of a methane molecule is highly sensitive to its local magnetic environment, which is different in the large and small cages of a hydrate structure. psecommunity.org This difference in chemical shift allows for the clear resolution of separate peaks in the NMR spectrum for methane in each cage type. psecommunity.org
For structure I (sI) methane hydrate, the ¹³C NMR spectrum typically shows two distinct peaks: one for methane in the small 5¹² cages and another for methane in the large 5¹²6² cages. psecommunity.org The intensity of each NMR signal is directly proportional to the number of methane molecules in that specific type of cage. psecommunity.org By integrating the areas of these peaks, a precise calculation of the cage occupancy ratio can be made. kaist.ac.krnih.gov This method has been instrumental in verifying the stoichiometry of hydrates and in studying the mechanisms of hydrate formation and dissociation. researchgate.net For example, time-resolved ¹³C MAS NMR has shown that during dissociation, the large-to-small cage occupancy ratio remains constant, suggesting that the entire unit cell decomposes without preferential emptying of one cage type. researchgate.net
| Hydrate Structure | Cage Type | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| Structure I (sI) | Large (5¹²6²) | ~ -6.6 |
| Structure I (sI) | Small (5¹²) | ~ -4.2 |
| Structure II (sII) | Large (5¹²6⁴) | ~ -8.2 |
| Structure II (sII) | Small (5¹²) | ~ -4.3 |
Note: Chemical shifts are relative to a standard reference and can vary slightly with temperature and pressure. psecommunity.org
Terahertz (THz) Spectroscopy for Low-Frequency Lattice Vibrations
Terahertz (THz) spectroscopy is a powerful technique for investigating the low-frequency vibrational modes in molecular crystals like methane hydrate. The THz frequency range, typically defined as 0.1 to 10 THz (or approximately 3 to 333 cm⁻¹), corresponds to the energy of collective motions, such as intermolecular vibrations and lattice phonons. In methane hydrate, these vibrations involve the hydrogen-bonded water molecules that form the clathrate cages.
The low-frequency vibrational spectrum is highly sensitive to the structure and dynamics of the host lattice and the interactions between the host and the encapsulated guest molecules. mines.eduresearchgate.net The motions probed by THz spectroscopy are not localized to individual bonds but are delocalized, collective vibrations of the water cages. researchgate.net These vibrations can be influenced by the presence and identity of the guest molecule, making THz spectroscopy an excellent tool for studying host-guest dynamics. mines.eduresearchgate.net
Research has shown that THz radiation can interact with the vibrational modes of the water cages. acs.orgdiamond.ac.uk For instance, studies have explored how THz waves can inhibit the formation of methane hydrate by potentially destabilizing the hydrogen-bonding network of the cages. acs.orgdiamond.ac.uk The absorption of THz radiation corresponds to the excitation of these lattice modes, providing a spectral fingerprint of the hydrate structure. wikipedia.org Computational methods, such as solid-state density functional theory (ss-DFT), are often used alongside experimental measurements to assign the observed absorption peaks to specific vibrational modes of the crystal lattice. nih.gov In analogous clathrate systems, distinct absorption peaks have been identified in the 1-2 THz range, which shift or change in intensity based on the guest molecule, highlighting the technique's sensitivity. mines.eduresearchgate.net
The table below summarizes some of the key low-frequency vibrational modes and regions of interest in hydrate systems as investigated by THz spectroscopy.
| Frequency Range (THz) | Assignment/Observation | Reference |
|---|---|---|
| ~1.56 | Absorption mode related to the bending motion of hydrogen bonds that hold water cages together. | acs.org |
| 1 - 5 | Spectral region where THz radiation has been shown to interact with vibrational modes of water in hydrate-like cages, inhibiting hydrate formation. | acs.orgdiamond.ac.uk |
| 5 | Associated with hydrogen-bond stretching motions. | acs.org |
| 6 - 10 | Region where resonant absorption can lead to the decomposition of clathrate hydrates. | acs.org |
Advanced X-ray Absorption and Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure
Advanced X-ray spectroscopy techniques, including X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS), are invaluable for probing the surface chemistry and electronic structure of materials. xpsfitting.comcarleton.edu These methods provide element-specific information about elemental composition, chemical states, and the local atomic environment. nih.govthermofisher.com
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that analyzes the top 5-10 nanometers of a material. carleton.eduthermofisher.com It operates on the principle of the photoelectric effect, where incident X-rays eject core-level electrons from atoms. carleton.edu The kinetic energy of these photoelectrons is measured, from which their binding energy can be determined. This binding energy is characteristic of the element and its chemical environment, allowing for the identification of chemical states. researchgate.net For methane hydrate, XPS could theoretically be used to analyze the C 1s and O 1s core levels to understand the chemical state of the encapsulated methane and the surrounding water molecules. However, XPS measurements on methane hydrate are experimentally challenging due to the compound's instability under the required ultra-high vacuum (UHV) conditions. carleton.eduthermofisher.com
X-ray Absorption Spectroscopy (XAS) probes the electronic structure by measuring the X-ray absorption coefficient as a function of photon energy. nih.gov The region near the absorption edge, known as X-ray Absorption Near-Edge Structure (XANES) or Near-Edge X-ray Absorption Fine Structure (NEXAFS), is particularly sensitive to the local geometry and the unoccupied electronic states of the absorbing atom. wikipedia.orgigminresearch.jp By tuning the X-ray energy to the C K-edge or O K-edge, XANES can provide detailed information on the unoccupied molecular orbitals and the conduction band of methane hydrate. acs.org Studies on gaseous methane provide a basis for understanding the expected spectral features, which are dominated by transitions from the C 1s core level to Rydberg and valence orbitals. xpsfitting.com
The following table presents representative binding energies relevant for the XPS analysis of methane hydrate, based on data from analogous systems like ice and organic compounds, due to the scarcity of direct experimental data on methane hydrate itself.
| Core Level | Chemical Species | Expected Binding Energy (eV) | Reference |
|---|---|---|---|
| O 1s | Water/Ice (H₂O) in the hydrate lattice | ~532.5 - 533.0 | researchgate.netresearchgate.net |
| C 1s | Methane (CH₄) guest molecule | ~285.0 (referenced to adventitious C-H) | |
| C 1s | Adventitious Carbon (C-C, C-H) | 284.8 (Reference Standard) | researchgate.net |
Computational Modeling and Molecular Dynamics Simulations of Methane Hydrates
Molecular Dynamics (MD) Simulation Methodologies
MD simulations have been extensively used to study various aspects of methane (B114726) hydrates, including their formation and dissociation, the movement of guest molecules between cages, surface effects on nucleation, and the mechanisms of inhibition. mdpi.com The fundamental components of these simulations include the force fields that describe the interactions between molecules, the algorithms used to integrate the equations of motion, and the statistical ensembles that define the thermodynamic conditions of the system. mdpi.commdpi.com
The accuracy of MD simulations heavily relies on the quality of the force fields, which are parameterized models representing the potential energy of a system as a function of atomic positions. mdpi.com Force fields consist of terms for both bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals and electrostatic) interactions. mdpi.com
For methane-water systems, several force fields have been developed and are commonly used. Water molecules are often modeled using rigid, non-polarizable models like the TIP4P/Ice and TIP4P/2005 models. mdpi.comaip.org The TIP4P/Ice model, in particular, is designed to accurately simulate the properties of ice and water, making it suitable for low-temperature hydrate (B1144303) studies. mdpi.com Methane is frequently represented by the all-atom Optimized Potentials for Liquid Simulations (OPLS-AA) force field. aip.orgarxiv.org
Validation of these force fields is crucial. One approach involves comparing simulation results with experimental data or high-level quantum mechanics calculations. For instance, studies have shown that while some force field combinations can reproduce certain properties, they may overestimate others, such as viscosity. mdpi.com This highlights the ongoing need for re-parameterization and refinement of force fields to improve their predictive accuracy for transport properties in methane hydrate systems. mdpi.com
Table 1: Commonly Used Force Fields in Methane Hydrate Simulations
| Molecule | Force Field Model | Reference |
|---|---|---|
| Water | TIP4P/Ice | mdpi.comaip.org |
| Water | TIP4P/2005 | mdpi.com |
| Methane | OPLS-AA | aip.orgarxiv.org |
MD simulations of methane hydrates employ various algorithms and statistical ensembles to control thermodynamic variables like temperature, pressure, and volume. Common integration algorithms include the Verlet leapfrog and the Velocity Verlet algorithms, which are used to solve the equations of motion. mdpi.comnrel.gov
The choice of statistical ensemble is critical and depends on the specific research question. mdpi.com Common ensembles include:
NVE (microcanonical) ensemble: Conserves the number of particles (N), volume (V), and energy (E). It is ideal for minimizing disturbances but may have insufficient temperature control. mdpi.com
NVT (canonical) ensemble: Conserves N, V, and temperature (T). It is often used for production runs, as studies have shown that predictions of properties like viscosity and diffusivity are indistinguishable from those obtained in the NVE ensemble. mdpi.comacs.org
NPT (isothermal-isobaric) ensemble: Conserves N, pressure (P), and T. This ensemble is frequently used for equilibrating the system's pressure and for studying processes under constant pressure conditions. acs.orgresearchgate.net
NPH (isoenthalpic-isobaric) ensemble: Conserves N, P, and enthalpy (H). This ensemble can be more efficient for determining dissociation temperatures as it requires fewer and shorter simulations compared to NVT or NPT ensembles. aip.org
Simulations often involve an equilibration phase, for example, using the NPT ensemble to stabilize the system's density and potential energy, followed by a production run in the NVT ensemble to calculate properties of interest. mdpi.comacs.org
MD simulations are a powerful tool for calculating transport properties like diffusion coefficients, viscosity, and thermal conductivity. mdpi.com The diffusion coefficient, which quantifies the rate of molecular transport, is often determined from the mean square displacement (MSD) of molecules over time. acs.orgresearchgate.net
Studies have shown that the diffusion coefficient of methane in hydrates is influenced by factors such as temperature, pressure, and cage occupancy. acs.orggeomar.de For example, at higher temperatures, methane molecules exhibit higher diffusivity. acs.org Interestingly, some simulations have indicated that the diffusion coefficient of carbon dioxide in its hydrate can be larger than that of methane in its respective hydrate under certain conditions. acs.org However, results from different simulation studies can vary significantly, with reported diffusion coefficients for guest molecules in hydrates spanning several orders of magnitude. geomar.de
The calculation of viscosity from MD simulations can be challenging. While the Green-Kubo formalism combined with the TIP4P/Ice water model has shown some success, it tends to overestimate the viscosity of methane hydrate systems when compared to experimental data. mdpi.comresearchgate.net This discrepancy suggests limitations in the current force fields for accurately predicting all transport properties simultaneously. mdpi.com
Table 2: Comparison of Methane and Carbon Dioxide Diffusion in Hydrates
| Guest Molecule | Occupancy | Observation | Reference |
|---|---|---|---|
| Carbon Dioxide | 100% | Higher diffusion coefficient than 100% occupied methane hydrate. | acs.org |
| Carbon Dioxide | 75% | Significantly lower diffusion coefficient than 100% occupied methane hydrate. | acs.org |
Grand Canonical Monte Carlo (GCMC) Simulations for Hydrate Phase Equilibria
Grand Canonical Monte Carlo (GCMC) simulations are a valuable computational method for studying the phase equilibria and adsorption behavior of methane in clathrate hydrates. uni-paderborn.de In the GCMC ensemble, the chemical potential (μ), volume (V), and temperature (T) are held constant, allowing the number of particles to fluctuate. This makes it particularly well-suited for determining the occupancy of hydrate cages by guest molecules at different thermodynamic conditions. uni-paderborn.dearxiv.org
By performing GCMC simulations, researchers can generate adsorption isotherms, which show the amount of gas stored in the hydrate structure as a function of pressure and temperature. uni-paderborn.deresearchgate.net These isotherms can then be used to calculate the phase equilibria of methane hydrates, predicting the conditions of temperature and pressure at which they are thermodynamically stable. uni-paderborn.de The results from these simulations generally show good agreement with experimental data and other computational methods, especially at high pressures. uni-paderborn.de
GCMC simulations have revealed that the adsorption of methane in structure I (sI) hydrates can be described by a Langmuir-type isotherm, suggesting that all adsorption sites (cages) are equivalent for methane. uni-paderborn.dearxiv.org This is a crucial finding for understanding and modeling the storage capacity of methane hydrates. Furthermore, GCMC can be combined with MD simulations (GCMC-MD) to study the occupancy isotherms of gas mixtures in hydrates, providing insights into processes like the replacement of methane with carbon dioxide. acs.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and intermolecular interactions within methane hydrates. aip.orgiphy.ac.cn DFT provides a more fundamental description of the system compared to classical force fields by calculating the electron density. aip.org This method is crucial for understanding the nature of the interactions between the host water molecules (forming the cages) and the guest methane molecules. researchgate.net
A significant challenge in applying DFT to methane hydrates is accurately describing both the hydrogen bonds of the water framework and the van der Waals (dispersion) interactions between methane and water. aip.org Standard DFT functionals, such as those based on the local density approximation (LDA) or generalized gradient approximation (GGA), are known to be deficient in capturing dispersion forces. aip.org Some widely used functionals, like B3LYP, may even incorrectly predict a repulsive interaction between methane and a water cluster. researchgate.net
To overcome this, various corrections and newer functionals have been developed and assessed. Dispersion-corrected DFT (DFT-D) methods, such as ωB97X-D, and the Minnesota class of functionals, like M06-2X, have shown significantly improved performance, providing results that are in better agreement with high-level ab initio calculations. researchgate.net These advanced DFT methods are essential for obtaining accurate interaction energies and for validating the parameters used in classical force fields. researchgate.netresearchgate.net
Atomistic Simulations of Nucleation and Growth Phenomena
Atomistic simulations, particularly molecular dynamics (MD), provide unparalleled insight into the molecular mechanisms of methane hydrate nucleation and growth. nrel.govrsc.org These simulations can track the formation of the critical nucleus—the smallest stable cluster of hydrate that can spontaneously grow—and elucidate the pathways of crystallization. nrel.govcgsjournals.com
Understanding hydrate nucleation is challenging due to the high free energy barrier and the rare-event nature of the process, which can make direct simulation computationally prohibitive under moderate conditions. rsc.orgpnas.orgpnas.org Despite this, microsecond-long MD simulations have successfully captured the spontaneous nucleation and growth of methane hydrate, revealing the initial formation of amorphous hydrate structures that can later rearrange into crystalline forms. cgsjournals.com
Several mechanisms for hydrate nucleation have been proposed based on simulation results:
Cage Adsorption Hypothesis: This theory suggests that hydrate cages form spontaneously in the methane solution and then adsorb surrounding methane molecules, which in turn template the formation of more cages. cgsjournals.com
Two-Step Mechanism: This mechanism involves the initial formation of an amorphous, liquid-like aggregate of methane and water, which then reorganizes into a structured hydrate. cgsjournals.com
Multiple Pathways: More recent simulations suggest that multiple nucleation pathways can exist, including the direct formation of the crystalline sI hydrate structure without an intermediate amorphous phase. cgsjournals.compnas.org
Simulations have also been employed to study heterogeneous nucleation, where formation is initiated on a solid surface, such as clay or silica, which is relevant to natural hydrate formation in sediments. aip.orgcgsjournals.comacs.org These studies provide a microscopic view of how porous media can influence and potentially promote hydrate growth. acs.orgacs.orgbohrium.com
Simulation Studies of Methane Hydrate Dissociation and Guest Exchange
Molecular dynamics (MD) simulations have become an indispensable tool for investigating the molecular-level mechanisms of methane hydrate dissociation and the dynamics of guest molecule exchange. These computational studies provide insights that are often difficult to obtain through direct experimental observation, detailing the intricate processes that govern hydrate stability and transformation.
Simulations have consistently shown that the dissociation of methane hydrate typically initiates at the interface between the hydrate and the surrounding liquid or gas phase. pku.edu.cn The process involves the breakdown of the hydrogen-bonded water cages and the subsequent release of the trapped methane molecules.
Several key findings from dissociation simulations include:
Mechanism of Dissociation: The process generally begins at the hydrate surface and progresses inward layer by layer. pku.edu.cniphy.ac.cn Water molecules on the surface gain thermal energy, leading to intense movement that breaks the hydrogen bonds holding the clathrate structure together. iphy.ac.cn As the outer cages collapse, the water molecules transition into a liquid state, forming a film that can inhibit the mass transfer of methane from the inner layers. pku.edu.cn
Rate-Controlling Step: Non-equilibrium MD simulations suggest that the diffusion of methane molecules from the crystal surface into the surrounding liquid phase is the rate-controlling step in the dissociation process. nih.gov
Influence of Temperature and Heating Rate: Thermal stimulation significantly promotes hydrate dissociation. iphy.ac.cn Studies simulating rapid heating have shown that the dissociation temperature increases with a higher heating rate. At very high heating rates (e.g., 400 TK/s), the mean-squared displacement of oxygen atoms in water can resemble that of methane gas, indicating rapid evaporation of the water molecules. escholarship.org
Effect of Inhibitors: The presence of thermodynamic inhibitors like ethylene (B1197577) glycol has been shown to induce dissociation by disrupting the hydrate lattice structure, causing it to evolve from a fractured framework to fractional fragments until the water molecules fully enter a liquid state. pku.edu.cn Kinetic inhibitors such as Poly-N-vinylcaprolactam (PVCap) can have more complex effects; some studies found they slow dissociation by adsorbing to the hydrate surface, while others observed that PVCap can weaken mass transfer resistance and promote dissociation, particularly in systems with lower methane saturation in the liquid phase. acs.org
Gas Saturation: The concentration of methane in the surrounding liquid phase plays a crucial role. A higher concentration of dissolved methane can initially suppress dissociation. However, as dissolved methane molecules aggregate into nanobubbles, the methane concentration in the liquid phase decreases, which in turn enhances the driving force for further hydrate dissociation. acs.org
Table 1: Summary of Selected Molecular Dynamics Studies on Methane Hydrate Dissociation To view the data, click on the table rows to expand.
Simulation Study
| Study Focus | Simulation Conditions | Key Findings | Reference(s) |
| Effect of Gas Saturation & PVCap | NVT Ensemble; varying methane saturation | In systems without PVCap, methane release increases with methane content in the liquid phase. PVCap can promote dissociation by weakening mass transfer resistance. | acs.org |
| Effect of Thermodynamic Inhibitor | NVT Ensemble; 277.0 K; 11.45 mol·L⁻¹ ethylene glycol | Dissociation starts at the surface and moves inward. A liquid water film forms, inhibiting mass transfer from inner layers. | pku.edu.cn |
| Dissolution of Nanocrystals | Nonequilibrium MD; 276.65 K, 68 bar | Diffusion of methane from the crystal surface to the liquid is the rate-controlling step. Empty hydrate clusters dissociate significantly faster. | nih.gov |
| Thermal Stimulation | MD simulation; injection of heated water (340 K) | Heat energy transferred from hot water breaks hydrogen bonds, causing the hydrate to dissociate layer by layer. | iphy.ac.cn |
| Temperature Ramping | MD simulation; heating rates from 0.8 TK/s to 400 TK/s | Dissociation temperature increases with the heating rate. No clear difference in dissociation was observed between large and small cages. | escholarship.org |
The exchange of methane with other molecules, particularly carbon dioxide (CO₂), within the hydrate structure is a significant area of research for its potential to enable energy recovery while simultaneously sequestering a greenhouse gas. acs.orggeomar.degfz-potsdam.de Simulation studies are crucial for understanding the kinetics and mechanisms of this exchange process.
Two primary models for the guest exchange process have been proposed and investigated: researchgate.net
Direct Exchange: This model posits that guest molecules (e.g., CO₂) directly replace methane molecules within the hydrate lattice without the water cage structure melting or decomposing.
Dissociation/Reformation: This model suggests that the original methane hydrate first dissociates, releasing methane gas and liquid water. Subsequently, new hydrate forms using the available water and the injected guest molecules (e.g., CO₂).
Confocal Raman spectroscopy studies combined with modeling have shown that both processes can occur in parallel. mdpi.com In one experiment, roughly half of the CO₂ was bound through direct exchange, while the other half was sequestered via the formation of new CO₂ or mixed hydrates after the dissociation of the original methane hydrate. mdpi.com The driving force for the exchange is the difference in chemical potential between the guest molecules in the hydrate phase and the surrounding fluid. mdpi.com MD simulations have indicated that this can lead to a very rapid exchange of molecules in the surface layer of the hydrate. mdpi.com
Large-scale laboratory experiments, supported by numerical modeling, have investigated the efficiency of CH₄-CO₂ exchange. acs.orggeomar.de These studies highlight the importance of factors like fluid migration patterns, heat transport, and secondary hydrate formation in water-saturated sediments. acs.orggeomar.de While total methane production during CO₂ injection can be low (e.g., 5% of the initial inventory), the process can be improved by subsequent controlled depressurization. acs.orggfz-potsdam.de
Table 2: Findings from Guest Exchange Simulation and Experimental Studies To view the data, click on the table rows to expand.
Study Type
| Study Focus | Methodology | Key Findings | Reference(s) |
| CH₄-CO₂ Exchange Kinetics | Laboratory experiment with numerical modeling | Developed models to fit key parameters like kinetic exchange constants. Results aligned with preferential CO₂/CH₄ exchange observations from field trials. | researchgate.net |
| Large-Scale Reservoir Simulation | 210 L experiments with monitoring and mass balancing | Total CH₄ production during CO₂ injection was low (~5%). Controlled depressurization following injection improved outcomes. | acs.orggeomar.degfz-potsdam.de |
| Microscale Processes | Confocal Raman spectroscopy with diffusion modeling | Guest exchange and dissociation/reformation occur simultaneously. Diffusion coefficients for the exchange process were quantified in the range of 10⁻¹³–10⁻¹⁸ m²/s. | mdpi.com |
Multi-Scale Modeling Approaches for Complex Hydrate Systems
Understanding and predicting the behavior of methane hydrates in natural environments—from molecular interactions to large-scale reservoir dynamics—requires a multi-scale modeling approach. tum.demdpi.com This strategy integrates computational methods across different length and time scales, where the outputs from a finer-scale model inform the parameters of a coarser-scale model.
The primary scales involved in modeling hydrate systems are:
Quantum Mechanical (QM) Scale: Methods like Density Functional Theory (DFT) are used to perform first-principles calculations. mdpi.com DFT can accurately predict molecular properties, validate force fields used in MD simulations, and investigate the infrared and Raman spectra of hydrate systems. mdpi.com This provides a fundamental, low-cost approach to understanding material properties before moving to more complex simulations. mdpi.com
Molecular Scale: Molecular Dynamics (MD) is the workhorse for simulating hydrate systems at the atomistic level. mdpi.comuva.nl It is used to investigate dynamic phenomena such as nucleation, growth, dissociation, and guest exchange. mdpi.commdpi.com MD simulations provide critical data on interfacial properties, transport coefficients, and the mechanisms of phase transitions, which are essential for parameterizing larger-scale models. mdpi.comacs.org For example, MD can be used to calculate interfacial energy between water and methane clathrate phases, a key parameter in nucleation theories. acs.orgresearchgate.net
Pore Scale (Micro-Continuum): This intermediate scale bridges the molecular and reservoir levels. Pore-scale models simulate multiphase flow, heat and mass transfer, and reaction kinetics within the complex pore structures of sediments. mdpi.com These models often use parameters derived from MD simulations, such as dissociation rate constants and diffusion coefficients, to simulate hydrate behavior in a more realistic porous medium. mdpi.com These simulations can highlight the differences between idealized conditions and those in real-world environments, such as the significant reduction in dissociation rate under adiabatic versus isothermal conditions. mdpi.com
Reservoir and Basin Scale (Continuum): At the largest scale, models based on porous media theory are used to simulate the behavior of entire hydrate reservoirs or geological basins over long timeframes. tum.deonepetro.org These models account for multiphysics processes, including fluid flow, heat transfer, hydrate phase transitions, and changes in sediment properties like porosity and permeability. tum.deonepetro.org Basin and Petroleum System Modeling (BPSM), for instance, can simulate the generation, migration, and accumulation of biogenic methane and the formation of hydrate deposits at a basin scale. mdpi.com
The integration of these scales allows for a comprehensive description of complex hydrate systems. For instance, kinetic parameters determined at the pore scale can be upscaled for use in reservoir simulators, leading to more accurate predictions of gas production and reservoir stability. mdpi.com This hierarchical approach is essential for tackling the scientific and engineering challenges associated with methane hydrate exploitation and its role in the global carbon cycle. tum.demdpi.com
Table 3: Overview of Multi-Scale Modeling Techniques for Methane Hydrate Systems To view the data, click on the table rows to expand.
Modeling Scale
| Scale | Primary Method(s) | Purpose & Application | Key Outputs | Reference(s) |
| Quantum | Density Functional Theory (DFT) | First-principles calculations of fundamental properties. | Molecular energies, vibrational spectra, force field validation. | mdpi.com |
| Molecular | Molecular Dynamics (MD) | Simulation of atomistic processes. | Nucleation/dissociation mechanisms, interfacial tension, transport properties. | mdpi.comuva.nlacs.org |
| Pore Scale | Micro-continuum Models, Lattice Boltzmann | Simulation of flow and reactions in porous media. | Dissociation kinetics, effective diffusion coefficients, multiphase flow behavior. | mdpi.com |
| Reservoir/Basin | Continuum Models, Basin and Petroleum System Modeling (BPSM) | Simulation of large-scale geological systems and processes. | Gas production rates, reservoir stability, hydrate saturation and distribution. | tum.deonepetro.orgmdpi.com |
Geochemical and Environmental Research Perspectives on Naturally Occurring Methane Hydrates
Global Distribution and Estimation of Methane (B114726) Hydrate (B1144303) Reserves
Methane hydrates are widespread in sediments of marine continental margins and permafrost areas. usgs.gov The global inventory of methane trapped in these formations is substantial, with estimates suggesting it could be twice the carbon contained in all known fossil fuel reserves combined. freescience.infonoaa.gov However, these estimates vary widely due to the challenges of locating and quantifying these deposits. grida.no
Significant methane hydrate deposits are located beneath permafrost in Arctic regions. onepetro.org It's estimated that the permafrost-associated hydrate reservoir holds a substantial amount of carbon, with some estimates around 400 gigatons of carbon (GtC) in the Arctic. royalsocietypublishing.orgwikipedia.org These hydrates can be found both onshore under the permafrost layer and in the shallow subsea sediments of the Arctic continental shelves, such as the East Siberian Arctic Shelf. mdpi.comscirp.org In areas with permafrost, hydrate-bearing sediment deposits can be several hundred meters thick. mdpi.com The warming of the Arctic is a particular concern as it could lead to the dissociation of these shallow hydrates, releasing methane into the atmosphere. core.ac.ukcopernicus.org
The majority of global methane hydrates, estimated to be around 97%, are found in marine sediments along continental slopes. researchgate.net These deposits are typically located in water depths between 350 and 5,000 meters, where the necessary high-pressure and low-temperature conditions exist. worldoceanreview.com The total amount of methane in marine hydrates is estimated to be in the range of 500 to 2,500 GtC. wikipedia.org These hydrates form in the gas hydrate stability zone (GHSZ), which can be a few hundred meters thick in the sediments. wikipedia.org The formation of these hydrates is often linked to the microbial decomposition of organic matter buried in the seafloor sediments. worldoceanreview.comnoaa.gov
| Region | Estimated Carbon (GtC) | Key Characteristics |
|---|---|---|
| Permafrost Regions (Arctic) | ~400 | Located beneath permafrost; vulnerable to warming. royalsocietypublishing.orgwikipedia.org |
| Deep Ocean Sediments | 500 - 2,500 | Widespread on continental margins; represents the largest global reservoir. wikipedia.org |
Role of Methane Hydrates in Global Carbon Cycling
Methane hydrates are a crucial, yet not fully understood, component of the global carbon cycle. freescience.infoenergy.gov They act as a massive reservoir of carbon, locking it away in a solid form within ocean sediments and permafrost. freescience.info The stability of these hydrates is sensitive to changes in temperature and pressure, meaning that environmental shifts can trigger the release of methane, a potent greenhouse gas. freescience.infoenergy.gov
Methane hydrates are a significant natural source of methane. envirosustain.com The methane is primarily produced by methanogenic archaea through the decomposition of organic matter in anoxic sediments. noaa.gov This biogenic methane can become trapped in the hydrate structure under the right conditions. worldoceanreview.com Methane can also have a thermogenic origin, resulting from the thermal degradation of organic matter deeper within the Earth. wikipedia.org
Once released from hydrates, methane can be consumed by methanotrophic bacteria in the sediment and water column, which use methane as a source of carbon and energy. envirosustain.com This process acts as a sink, converting methane to carbon dioxide. envirosustain.com Forest soils are also effective sinks for atmospheric methane due to the activity of methanotrophic bacteria. envirosustain.com However, a significant portion of the released methane can bypass these sinks and reach the atmosphere. researchgate.net
The relationship between methane hydrates and climate change involves significant feedback mechanisms. sustainability-directory.com A warming climate, particularly rising ocean temperatures and thawing permafrost, can destabilize methane hydrates, leading to the release of methane. energy.govsustainability-directory.com As a potent greenhouse gas, this released methane can further amplify global warming, creating a positive feedback loop. core.ac.uksustainability-directory.com
While a catastrophic, abrupt release of methane from hydrates is considered unlikely in the immediate future, a gradual increase in methane emissions from destabilizing hydrates is a long-term risk that could significantly contribute to warming over centuries. sustainability-directory.com Climate models suggest that a 3°C warming could release between 35 and 940 GtC, potentially adding up to 0.5°C to global warming. royalsocietypublishing.orgpnas.org The oxidation of this released methane in the atmosphere produces carbon dioxide, which has a longer-lasting impact on climate. pnas.org
Geohazard Implications of Hydrate Dissociation
The dissociation of methane hydrates can pose significant geohazards, particularly in marine environments. oregonstate.edu When hydrates, which act as a solid component of the sediment, dissociate, they release free gas and excess pore water. oregonstate.edu This can substantially reduce the geomechanical stability of the sediment, leading to submarine landslides and slope failures. pnas.orgnih.govoregonstate.edu
Submarine Slope Stability and Landslides
The dissociation of methane hydrates is a significant geohazard, potentially triggering submarine landslides. oregonstate.edumdpi.com Methane hydrate acts as a cementing agent within marine sediments, contributing to their structural integrity. scispace.comgeomar.de When these hydrates dissociate due to changes in temperature or pressure, they release large volumes of methane gas and water. cgs.ca This process can lead to a substantial reduction in the shear strength of the sediment, increasing pore pressure and potentially causing slope failure. cgs.camdpi.com
One of the most cited examples of a massive submarine landslide potentially linked to methane hydrate dissociation is the Storegga Slide, which occurred off the coast of Norway about 8,200 years ago. geomar.deresearchgate.netwikipedia.org This event involved the collapse of an estimated 290 km of coastal shelf, displacing approximately 3,500 km³ of sediment. wikipedia.org Research suggests that warming ocean temperatures at the beginning of the Holocene could have destabilized methane hydrates in the region, leading to the catastrophic slide. researchgate.net Seismic data from the area reveals features that indicate sediment liquefaction and fluid escape from what was the base of the gas hydrate stability zone before the slide. geomar.de
| Landslide Event | Location | Approximate Age | Estimated Volume of Debris | Potential Trigger |
|---|---|---|---|---|
| Storegga Slide | Norwegian Sea | ~8,200 years ago | 3,500 km³ | Holocene warming leading to hydrate dissociation. geomar.deresearchgate.netwikipedia.org |
| Cape Fear Slide | U.S. Atlantic Margin | Pleistocene/Holocene | Not definitively quantified | Debated, but hydrate dissociation is a proposed factor. oregonstate.edu |
| Northern South China Sea | South China Sea | Last Glacial Maximum | Not specified | Gas hydrate dissociation at the beginning of the Last Glacial Maximum. frontiersin.org |
Permafrost Thaw and Ground Subsidence
In Arctic regions, vast amounts of methane are trapped in hydrates within and beneath the permafrost. researchgate.net As global temperatures rise, permafrost is thawing at an accelerated rate, leading to the destabilization of these methane hydrate deposits. europa.euawi.de The thawing of ice-rich permafrost can cause the ground surface to subside, a phenomenon known as thermokarst. oup.com
When permafrost thaws, the ground ice melts and the soil collapses into the space previously occupied by the ice, leading to the formation of thermokarst terrain. awi.deoup.com This process can be gradual or abrupt and has significant impacts on the landscape and infrastructure. oup.com The thawing of permafrost also alters the thermal regime of the ground, allowing for the dissociation of underlying methane hydrates. repec.org
The dissociation of these hydrates releases methane gas, which can further contribute to ground instability. In some cases, the pressure from the released gas can create features like craters. repec.org Research in the Yamal Peninsula in Siberia has linked the formation of large craters to the explosive release of gas from thawing relict methane hydrates. repec.org
The stability of methane hydrates in permafrost regions is influenced by both temperature and pressure. mdpi.com As permafrost thaws from the top down due to atmospheric warming and from the bottom up due to geothermal heat flux, the methane hydrate stability zone (MHSZ) shrinks. researchgate.netcopernicus.org Modeling studies suggest that while some subsea permafrost may disappear within centuries, the associated MHSZ may persist for thousands of years, though it is still vulnerable to long-term warming trends. researchgate.netcopernicus.org
| Phenomenon | Description | Consequences | Key Research Findings |
|---|---|---|---|
| Thermokarst | Ground subsidence caused by the thawing of ice-rich permafrost. oup.com | Altered surface hydrology, landscape changes, and infrastructure damage. awi.deoup.com | Widespread in lower latitudes with warming since the Little Ice Age. oup.com |
| MHSZ Shrinking | The zone where methane hydrates are stable decreases in size. | Release of methane gas, potential for ground instability. repec.org | Shrinking occurs from both the top (warming) and bottom (geothermal flux). researchgate.netcopernicus.org |
| Gas Emission Features | Formation of craters and other features from the release of methane. | Sudden and significant release of methane into the atmosphere. | Craters in the Yamal Peninsula linked to thawing relict hydrates. repec.org |
Paleoclimate Reconstruction using Methane Hydrate Signatures
Methane hydrates serve as a valuable archive for reconstructing past climates. The isotopic composition of methane and the foraminifera found in sediment cores containing hydrates provide insights into past environmental conditions. pnas.orgnih.gov A key tool in this research is the analysis of stable carbon isotopes, specifically the ratio of ¹³C to ¹²C, expressed as δ¹³C. wikipedia.org
Methane produced by biological processes (biogenic methane), which is the primary type found in hydrates, is significantly depleted in ¹³C, with δ¹³C values typically around -60‰ or even lower. wikipedia.orgwikipedia.org When large amounts of methane are released from hydrates and oxidized in the ocean or atmosphere, it leaves a distinct negative δ¹³C signature in the geological record, particularly in the shells of foraminifera. pnas.orgnih.gov
One of the most significant examples of this is the Paleocene-Eocene Thermal Maximum (PETM), a period of rapid global warming that occurred about 56 million years ago. researchgate.net This event is marked by a prominent negative carbon isotope excursion (CIE) in the geological record, which is widely attributed to the massive release of methane from hydrates. researchgate.netwhoi.edu
More recent events have also been linked to methane hydrate dissociation. For instance, a study in the Gulf of Guinea found evidence of a massive methane hydrate destabilization event during the penultimate interglacial period (around 126,000 to 125,000 years ago). pnas.orgnih.gov This event, triggered by a significant warming of intermediate ocean waters, resulted in an extremely negative δ¹³C spike recorded in foraminifera shells throughout the water column. pnas.orgnih.gov
Ice cores from Antarctica and Greenland also provide a direct record of past atmospheric methane concentrations. wikipedia.orglyellcollection.org While these records show a strong correlation between methane levels and climate, with higher concentrations during warmer periods, they have not yet shown definitive evidence of catastrophic methane hydrate releases on a global scale. lyellcollection.orgroyalsocietypublishing.org However, they remain a crucial source of data for understanding the role of methane in past climate change. wikipedia.org
| Event | Approximate Age | Key Signature | Interpretation |
|---|---|---|---|
| Paleocene-Eocene Thermal Maximum (PETM) | ~56 million years ago | Large negative carbon isotope excursion (CIE). researchgate.net | Massive release of methane from hydrates is a leading hypothesis. researchgate.netwhoi.edu |
| Penultimate Interglacial Warming | ~126,000-125,000 years ago | Anomalously low δ¹³C spike in foraminifera. pnas.orgnih.gov | Massive destabilization of methane hydrates due to ocean warming. pnas.orgnih.gov |
| Last Glacial Episode | ~115,000 to ~11,700 years ago | Extremely depleted δ¹³C excursions in marine sediments. nih.gov | Widespread methane release from deep-sea hydrates. nih.gov |
| Early Cretaceous | ~117 million years ago | Brief negative excursion in atmospheric δ¹³C. researchgate.net | Dissociation of a small amount of methane gas hydrate. researchgate.net |
Technological Applications of Methane Hydrates in Advanced Energy Systems and Environmental Solutions
Methane (B114726) Hydrate (B1144303) as a Future Energy Resource: Research and Development
Methane hydrates, found in permafrost regions and deep-sea sediments, are estimated to hold more carbon than all other fossil fuels combined. scirp.org This vast potential has spurred significant research and development efforts to establish methane hydrate as a viable future energy source. acs.orgunife.it The goal is to develop safe, efficient, and economically sound technologies for its extraction and use. acs.org
Several methods have been proposed and tested for producing natural gas from hydrate deposits, each aiming to dissociate the solid hydrate into gas and water. pnnl.govmdpi.com
Depressurization: This is considered the most realistic and economically promising method. cug.edu.cnfrontiersin.org It involves reducing the pressure in the reservoir to a point below the hydrate stability threshold, causing the hydrate to break down. pnnl.govcug.edu.cn This technique can utilize existing deepwater oil and gas production equipment. frontiersin.org Field tests in the Arctic and offshore have demonstrated its feasibility, though challenges like managing water production and ensuring wellbore integrity remain. cug.edu.cnasrjetsjournal.org The dissociation process is endothermic, which can lead to a decrease in reservoir temperature and potentially slow down production. mdpi.com
Thermal Stimulation: This method involves increasing the reservoir temperature above the hydrate stability point, typically by injecting hot water or steam. pnnl.govmdpi.com While effective, thermal stimulation generally has a lower energy return on investment (EROI) compared to depressurization due to the high energy consumption required to heat the reservoir. frontiersin.orgmdpi.com It is often considered in combination with other methods to enhance recovery. cug.edu.cn
CO2 Exchange: This innovative technique involves injecting carbon dioxide, or a mixture of CO2 and other gases like nitrogen (N2), into the hydrate reservoir. pnnl.gov The CO2 molecules replace the methane molecules within the hydrate structure, a process that is thermodynamically favorable. acs.orgunife.it This method has the dual benefit of releasing methane for energy production while simultaneously sequestering CO2 in a stable, solid form. acs.orgresearchgate.net Research has explored using liquid CO2, CO2/N2 mixtures, and CO2/H2 mixtures to improve efficiency. acs.org An Enhanced Gas Hydrate Recovery (EGHR) process using a microemulsion of liquid CO2 and water has shown a threefold enhancement in production rates in laboratory experiments compared to warm water injection alone. pnnl.gov
These primary methods can also be combined to optimize production. For instance, combining depressurization with CO2 injection or thermal stimulation has been shown to significantly enhance methane recovery rates. acs.orgmdpi.com
Comparison of Methane Hydrate Extraction Technologies
| Technology | Principle | Advantages | Disadvantages | Status |
|---|---|---|---|---|
| Depressurization | Reduces reservoir pressure below hydrate stability. pnnl.gov | High potential EROI, utilizes existing technology. frontiersin.org | Endothermic cooling can slow production, high water production, potential for sand production. mdpi.comasrjetsjournal.org | Recognized as most effective; field tests conducted. cug.edu.cn |
| Thermal Stimulation | Increases reservoir temperature above hydrate stability. pnnl.gov | Directly induces dissociation. cug.edu.cn | High energy consumption, lower EROI. frontiersin.orgmdpi.com | Considered a viable method, often in combination. cug.edu.cn |
| CO2 Exchange | Injects CO2 to replace CH4 in the hydrate lattice. pnnl.gov | Simultaneous energy recovery and CO2 sequestration, maintains geomechanical stability. acs.orgresearchgate.net | Slow replacement rate, lower recovery efficiency compared to other methods alone. acs.org | Promising but requires further development. acs.orgdoe.gov |
| Combined Methods | Integrates multiple techniques (e.g., depressurization + thermal stimulation). mdpi.com | Significantly enhances CH4 recovery. acs.org | Increased complexity and energy consumption must be considered. acs.org | Actively researched to optimize efficiency. mdpi.com |
Once methane is extracted, various strategies exist for its conversion and utilization. Methane is a clean-burning fossil fuel, producing less carbon dioxide per unit of energy than other hydrocarbons. scirp.org
One promising strategy involves the conversion of methane to methanol (B129727). researchgate.net Methanol is a liquid at room temperature, which simplifies transportation and storage. researchgate.net Research has demonstrated the feasibility of converting methane from a hydrate into methanol using a photocatalyst, light, and an electron transfer molecule. researchgate.net
Another approach focuses on the transportation of natural gas as solid hydrate pellets. ncl.ac.uk This method, known as methane hydrate technology (MHT), could be an economical option for utilizing stranded gas reserves, particularly over long distances where pipelines or LNG are not viable. ncl.ac.uk The process involves the production of methane hydrate pellets, their transportation, and subsequent regasification at the destination. ncl.ac.uk
Landfill gas, which is 50-70% methane, can also be purified into biomethane and used in cogeneration units to produce electricity and heat. kunakair.combibliotekanauki.pl
The commercial viability of producing gas from methane hydrates is not yet established and depends heavily on future economic conditions and technological advancements. unife.it Economic assessments indicate that large-scale production is a complex challenge, with costs influenced by reservoir characteristics, water depth, and the required infrastructure. asrjetsjournal.orgresearchgate.net
Cost Estimates: The International Energy Agency has estimated that methane hydrates could be produced at a cost of $4.70 to $8.60 per MMBtu by 2025. asrjetsjournal.org Other studies suggest that the additional cost for producing from deep-water hydrates compared to conventional gas is between $3.40 and 10/Mscf and C$17/Mscf, respectively (2005 Canadian dollars). researchgate.net
Energy Return on Investment (EROI): The depressurization method shows the most favorable EROI. Theoretical calculations suggest a high EROI for the dissociation process itself, with a project life cycle EROI potentially comparable to that of liquefied natural gas (LNG). frontiersin.org However, the net energy balance remains a critical point of research, as some analyses suggest it is not yet a favorable replacement for conventional energy without further technological development. researchgate.net
Carbon Dioxide Capture and Sequestration via Hydrate Formation
Hydrate-based technology presents a novel and promising avenue for carbon capture and storage (CCS). researchgate.netrepec.org The process leverages the formation of solid, stable CO2 hydrates to trap and sequester the greenhouse gas. scirp.orgacs.org This method is considered environmentally cleaner and potentially more cost-effective than conventional amine-based techniques. scispace.com
Depleted methane hydrate reservoirs are considered ideal sites for long-term CO2 storage. lsu.eduonepetro.org After methane has been extracted, the geological formations provide the necessary pressure and temperature conditions for CO2 to form stable hydrates. lsu.edu Injecting CO2 into these reservoirs offers several advantages:
Long-Term Stability: Storing CO2 in a solid, ice-like state is inherently more secure and less prone to leakage compared to storage in gaseous or liquid form in saline aquifers. lsu.edumdpi.com
Enhanced Methane Recovery: The injection of CO2 can be coupled with methane production in a process where CO2 replaces CH4 in the hydrate structure, allowing for simultaneous energy recovery and carbon storage. researchgate.netonepetro.org
Geomechanical Stability: Forming CO2 hydrate in place of the extracted methane hydrate helps maintain the integrity of the reservoir sediment. researchgate.net
Simulations have shown that injecting CO2 for 30 years into a reservoir previously depleted of methane hydrates for 15 years is a feasible and effective method for long-term storage. lsu.eduonepetro.org The process of methane dissociation via depressurization alters reservoir properties like porosity and permeability, which in turn can enhance the CO2 storage capacity. lsu.eduonepetro.org Studies have also proposed injecting water to promote further CO2 hydrate formation and increase sequestration efficiency. researchgate.netepa.gov
Research Findings on CO2 Sequestration in Depleted Hydrate Reservoirs
| Study Focus | Key Finding | Implication | Reference |
|---|---|---|---|
| THC Modeling of Depressurization and CO2 Injection | Depressurization enhances reservoir properties (porosity, permeability) for CO2 storage. | Methane production actively prepares the reservoir for effective CO2 sequestration. | lsu.eduonepetro.org |
| Sensitivity Analysis of Reservoir Properties | Low porosity and high permeability lead to higher methane production, which correlates with increased CO2 storage capacity. | Reservoir selection is critical for optimizing both methane recovery and CO2 storage. | onepetro.orgonepetro.org |
| Experimental Simulation of CO2 Injection | The saturation of CO2 hydrate formed is proportional to the initial water saturation in the reservoir. | The amount of available water is a key factor in determining the total CO2 sequestration potential. | researchgate.netepa.gov |
| Water Injection to Promote Hydrate Formation | Injecting additional water can promote the formation of more CO2 hydrates. | A potential method to enhance the total volume of CO2 that can be sequestered. | researchgate.netepa.gov |
Hydrate formation can be used to selectively capture CO2 from industrial gas mixtures, such as flue gas from power plants, which is primarily composed of nitrogen (N2) and CO2. scispace.commdpi.com The principle relies on the fact that CO2 forms a hydrate structure more readily and under less extreme conditions (lower pressure, higher temperature) than nitrogen. frontiersin.org
The process involves two main steps:
Exposing the flue gas to water under specific high-pressure and low-temperature conditions, causing CO2 to preferentially form solid hydrates. frontiersin.org
Separating the solid CO2 hydrate from the remaining gas stream, which is now depleted of CO2. The captured CO2 can then be released by altering the pressure and temperature. frontiersin.org
Research has focused on improving the efficiency and economics of this process. The use of promoters can significantly reduce the harsh conditions required for hydrate formation. mdpi.com
Thermodynamic Promoters: Chemicals like tetrahydrofuran (B95107) (THF) and cyclopentane (B165970) (CP) can reduce the required pressure and increase the temperature for hydrate formation, lowering energy costs. mdpi.comscut.edu.cn Adding cyclopentane to a simulated flue gas mixture allowed CO2 to be enriched to nearly 44% in the hydrate phase in a single stage. scut.edu.cn
Kinetic Promoters: Additives like tetra-n-butyl ammonium (B1175870) fluoride (B91410) (TBAF), a type of quaternary ammonium salt, can accelerate the rate of hydrate formation. repec.org
Hybrid Processes: Combining hydrate separation with membrane technology has been shown to capture over 90 mol% of CO2 from a gas stream. repec.org
Despite its promise, the technology is limited by the need for high-pressure conditions and relatively low separation efficiency, which currently prevent large-scale commercial application. repec.org
Gas Storage and Transportation Technologies based on Hydrates
Methane hydrates, specifically methane nonadecahydrate, are crystalline solids in which methane molecules are trapped within a cage-like structure of water molecules. the-innovation.org This unique structure allows for the storage of a large volume of methane in a compact, solid form, presenting a promising alternative to traditional gas storage and transportation methods. repec.orgx-mol.com One cubic meter of methane hydrate can contain approximately 160-180 cubic meters of natural gas at standard conditions. aenert.comcup.edu.cn This high-density storage capability has led to the development of innovative technologies for energy applications.
Solidified Natural Gas (SNG) Technology
Solidified Natural Gas (SNG) technology leverages the formation of clathrate hydrates to store natural gas in a solid, compact form. repec.orgrsc.org This method offers a potentially safer and more environmentally friendly alternative to conventional storage methods like Compressed Natural Gas (CNG) and Liquefied Natural Gas (LNG). repec.orgx-mol.com Unlike CNG, which requires high pressures (20–25 MPa), and LNG, which necessitates cryogenic temperatures (-162°C), SNG can be stored at more moderate pressure and temperature conditions. rsc.org
The SNG process generally involves four main steps: hydrate formation, dewatering, pelletizing, and storage. rsc.org A key advantage of SNG is its high volumetric energy density. rsc.org Pure methane hydrate (structure I) can theoretically store up to 172 volumes of methane gas per volume of hydrate (v/v). rsc.org
Table 1: Comparison of Natural Gas Storage Technologies
| Technology | Storage Principle | Typical Pressure | Typical Temperature | Key Advantages | Key Challenges |
| Compressed Natural Gas (CNG) | High-pressure gas | 20–25 MPa | Ambient | Mature technology | High-pressure safety risks, high-cost vessels. cup.edu.cnrsc.org |
| Liquefied Natural Gas (LNG) | Cryogenic liquid | Near-atmospheric | -162°C | High energy density | Boil-off issues, cryogenic handling hazards. rsc.orgglobalspec.com |
| Solidified Natural Gas (SNG) | Gas hydrate crystals | Near-atmospheric to moderate | ~ -5 to 10 °C (storage) | Non-explosive, high volumetric storage, moderate conditions. rsc.org | Slow formation kinetics, need for promoters. rsc.orgrepec.org |
Safety Considerations in Hydrate Storage Research
A significant advantage of storing natural gas as a hydrate is its inherent safety compared to compressed or liquefied forms. researchgate.net Methane hydrates are non-explosive and can be stored for long periods under moderate conditions. rsc.org A key phenomenon contributing to the safety of hydrate storage is the "self-preservation" effect. repec.orgcup.edu.cn This effect describes the anomalously slow decomposition rate of gas hydrates when they are held at temperatures below the freezing point of water (0°C or 273.2 K) but outside their thermodynamic stability pressure. cup.edu.cn An ice layer forms on the hydrate surface, acting as a barrier that inhibits further gas release. cup.edu.cn
Enhancing this self-preservation effect is crucial for making large-scale SNG transport and storage at atmospheric pressure feasible and safer. cup.edu.cn Research has shown that using a covering liquid can significantly intensify the self-preservation effect. In one study, various liquids were used to cover methane hydrate samples at 266.0 K. The results indicated that these liquids effectively inhibited decomposition. cup.edu.cn
Table 2: Effect of Covering Liquids on Methane Hydrate Decomposition at 266.0 K
| Covering Liquid | Final Decomposition (%) after 12h | Final Pressure (MPa) |
| Tetrahydrofuran (THF) (12 mL) | 12.4% | 0.26 |
| Cyclopentane (CP) | 13.8% | 0.33 |
| Cyclohexane | 13.0% | 0.51 |
| n-Tetradecane | 8.3% | 0.37 |
| Tetrahydrofuran (THF) (40 mL) | 9.8% | 0.25 |
| Data sourced from a study on intensifying the self-preservation effect. cup.edu.cn |
This research demonstrates that physical barriers can significantly improve the stability of stored methane hydrate, reducing the risk of accidental gas release during transport or storage. cup.edu.cn
Desalination and Wastewater Treatment using Hydrate Technology
Hydrate-based technology presents an innovative and environmentally friendly approach to water purification, including seawater desalination and wastewater treatment. aidic.itwaterandwastewater.com The fundamental principle relies on the unique formation of gas hydrate crystals. When hydrates form in saline or contaminated water, the cage-like lattice of water molecules selectively encapsulates guest gas molecules (like methane or carbon dioxide), while excluding dissolved salts, minerals, and other impurities. aidic.itwaterandwastewater.commdpi.com
The process generally involves four key steps:
Hydrate Formation: A suitable guest gas is brought into contact with the seawater or wastewater under specific temperature and pressure conditions, causing hydrate crystals to form. aidic.itwaterandwastewater.com
Separation: The solid hydrate crystals are mechanically separated from the remaining concentrated brine or wastewater. the-innovation.orgaidic.it
Washing (Optional Post-treatment): The surface of the hydrate pellets can be washed to remove any adhering brine, further improving the purity of the final product water. aidic.itatlantis-press.com
Dissociation: The separated hydrate crystals are decomposed by gentle heating or depressurization, releasing the fresh water and the guest gas, which can be recycled for subsequent cycles. the-innovation.orgaidic.it
This method is considered a promising alternative to conventional processes like reverse osmosis and multi-stage flash distillation, potentially offering lower energy consumption and reduced chemical use. aidic.itwaterandwastewater.comatlantis-press.com
Research has demonstrated high removal efficiencies for various contaminants. In a single-stage hydrate process without pre-treatment, an average removal efficiency of 89% for ionic compounds in seawater was achieved. aidic.it For wastewater from a leachate sample, the removal of dissolved contaminants and nutrients ranged from 77% to 95%. aidic.it Another study reported salt removal of 80% in a single stage, with the potential to reach 99% purity through multi-stage processes. atlantis-press.com
Table 3: Ion Removal Efficiency in a Single-Stage CO₂ Hydrate Process
| Cation | Removal Efficiency (%) | Anion | Removal Efficiency (%) |
| K⁺ | ~94% | Cl⁻ | ~83% |
| Na⁺ | ~92% | SO₄²⁻ | ~73% |
| Mg²⁺ | ~71% | ||
| B³⁺ | ~71% | ||
| Data adapted from a study on hydrate-based desalination. atlantis-press.com |
The technology is effective not only for common salts but also for removing heavy metal ions from industrial wastewater, making it a versatile tool for water management. mdpi.com
Emerging Research Frontiers and Methodological Advancements in Methane Hydrate Science
In Situ Characterization Techniques for Hydrate (B1144303) Formation and Dissociation
The transient nature of methane (B114726) hydrate necessitates analytical methods that can probe its properties under formation and dissociation conditions without altering its native state. In situ characterization techniques are therefore indispensable for capturing the dynamic processes governing hydrate behavior.
Spectroscopic and Imaging Methods:
Raman Spectroscopy: This non-destructive technique provides detailed information about the molecular vibrations within the hydrate structure. In situ Raman spectroscopy allows for the real-time monitoring of methane molecules entering and occupying the different-sized cages (large 5¹²6² and small 5¹²) of the structure I (sI) hydrate lattice. Studies have shown that the ratio of methane in the large versus small cages changes with temperature, providing insights into dissociation kinetics. Furthermore, it can be used to determine the concentration of dissolved methane in water in equilibrium with the hydrate phase at various pressures and temperatures, which is crucial for understanding solubility and phase boundaries. For mixed gas hydrates, Raman spectroscopy can elucidate the competitive occupation of cages by different gas molecules like methane, carbon dioxide, and nitrogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-field NMR is a powerful tool for quantifying the amount of water converted to hydrate and monitoring the process in porous media like sandstone. In situ ¹³C NMR spectroscopy can distinguish between methane in the gas phase, dissolved in water, and encaged within the hydrate structure, allowing for the estimation of cage occupancies. By monitoring changes in the NMR signal, researchers can track the kinetics of hydrate formation and dissociation, including the replacement of methane with other gases like CO₂ and N₂.
X-ray Computed Tomography (X-CT): High-resolution X-CT imaging provides three-dimensional visualization of hydrate distribution within sediment cores. This technique has been instrumental in identifying hydrate-filled fractures, revealing that they can form at much shallower depths near the sulfate-methane transition zone than previously thought.
Integrated Approaches: Combining these in situ techniques provides a more comprehensive understanding of hydrate dynamics. For instance, simultaneous Raman and NMR spectroscopy can correlate molecular-level changes in cage occupancy with bulk changes in water-to-hydrate conversion, offering a multi-scale view of the formation and dissociation processes.
Machine Learning and Artificial Intelligence Applications in Hydrate Prediction and Modeling
The formation of methane hydrate is a complex, non-linear process influenced by numerous variables, making it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). These computational tools are increasingly being used to predict hydrate stability conditions, model formation kinetics, and analyze large datasets from field and laboratory studies.
Predicting Hydrate Formation Conditions:
ML models, such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forests (RF), are being trained on extensive experimental datasets to predict the pressure and temperature conditions required for hydrate formation under various conditions, including the presence of inhibitors or in different gas mixtures. These models often outperform traditional thermodynamic models in terms of both speed and accuracy. For instance, studies have shown that the Random Forest model can predict hydrate formation conditions with significantly lower error and in a fraction of the time compared to conventional models like the Chen-Guo model.
Modeling Hydrate Kinetics and Properties:
AI techniques are also applied to model the kinetics of hydrate growth. Models like the Adaptive Neuro-Fuzzy Inference System (ANFIS) have shown promise in predicting the growth rate of methane hydrate based on pressure and temperature, offering a less complex alternative to solving intricate governing equations. Furthermore, ML is used to predict hydrate saturation in sediments, a critical parameter for resource assessment.
Data-Driven Insights: The table below showcases a comparison of various machine learning models used in predicting methane hydrate formation temperature, highlighting their performance based on the coefficient of determination (R²) and average absolute relative
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
